Product packaging for Protochlorophyll(Cat. No.:CAS No. 14751-08-7)

Protochlorophyll

Cat. No.: B228337
CAS No.: 14751-08-7
M. Wt: 891.5 g/mol
InChI Key: DASFNRASQHZIIW-XOTKKQSBSA-M
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Description

Protochlorophyll is a key intermediate in the chlorophyll biosynthetic pathway in plants and serves as an essential reagent for studying plant physiology, chloroplast development, and photosynthesis. In higher plants, the light-dependent reduction of its phytol-free form, protochlorophyllide, to chlorophyllide is the critical final step in chlorophyll production, catalyzed by the photoenzyme NADPH:protochlorophyllide oxidoreductase (POR) . This reaction is a fundamental regulatory point in greening, allowing etiolated seedlings to rapidly form a functional photosynthetic apparatus upon first exposure to light . Research utilizing this compound is pivotal for understanding the biogenesis of the photosynthetic apparatus and the assembly of pigment-protein complexes in photochemical systems . Main Research Applications: • Investigation of the terminal stages of chlorophyll biosynthesis and its regulation. • Studies on the structure and function of the photoactive pigment-enzyme complex (holochrome). • Exploration of the photochemical mechanism of protochlorophyllide photoreduction. • Research into plant etiolation and de-etiolation (greening) processes. • As a model system for studying photoenzyme kinetics and dynamics, such as those of POR . Research Value: this compound provides researchers with a direct means to probe one of the most important light-dependent reactions in plant biology. Its study has historical significance, with foundational work by scientists like Smith, Griffiths, and Krasnovsky helping to elucidate its protein-bound "holochrome" nature and photochemical activity . The compound's specific spectral properties and its transformation upon illumination make it an excellent biomarker for the developmental stage of plastids. Mechanism of Action: In the research context, this compound (and its phytol-free form, protochlorophyllide) acts as the immediate precursor to chlorophyll. Within the active ternary complex—comprising the pigment, the POR enzyme, and the hydride donor NADPH—absorption of light triggers a multistep photochemical reduction. This involves the transfer of a hydride ion from NADPH and a proton from a conserved tyrosine residue (Tyr193) on the POR enzyme, leading to the saturation of the D-ring of the porphyrin molecule and its conversion to chlorophyll(ide) . Notice: This product is labeled For Research Use Only (RUO) . It is intended for use in laboratory research applications, such as fundamental biochemical and pharmaceutical research, and is not intended for diagnostic, therapeutic, or any other clinical use in humans or animals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C55H70MgN4O5 B228337 Protochlorophyll CAS No. 14751-08-7

Properties

CAS No.

14751-08-7

Molecular Formula

C55H70MgN4O5

Molecular Weight

891.5 g/mol

IUPAC Name

magnesium;16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-22-[3-oxo-3-[(E)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-7,24,25-triaza-23-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19,21-dodecaen-4-olate

InChI

InChI=1S/C55H71N4O5.Mg/c1-13-39-35(8)42-28-44-37(10)41(24-25-48(60)64-27-26-34(7)23-17-22-33(6)21-16-20-32(5)19-15-18-31(3)4)52(58-44)50-51(55(62)63-12)54(61)49-38(11)45(59-53(49)50)30-47-40(14-2)36(9)43(57-47)29-46(39)56-42;/h13,26,28-33,51H,1,14-25,27H2,2-12H3,(H-,56,57,58,59,61);/q-1;+2/p-1/b34-26+,42-28?,43-29?,44-28?,45-30?,46-29?,47-30?,52-50?;

InChI Key

DASFNRASQHZIIW-XOTKKQSBSA-M

SMILES

CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C5C(=C(C(=CC6=NC(=C2)C(=C6C)C=C)[N-]5)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C4=N3)C(=O)OC)[O-])C)C.[Mg+2]

Isomeric SMILES

CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C5C(=C(C(=CC6=NC(=C2)C(=C6C)C=C)[N-]5)C)CCC(=O)OC/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C)C4=N3)C(=O)OC)[O-])C)C.[Mg+2]

Canonical SMILES

CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C5C(=C(C(=CC6=NC(=C2)C(=C6C)C=C)[N-]5)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C4=N3)C(=O)OC)[O-])C)C.[Mg+2]

Synonyms

protochlorophyll
protochlorophyll a
protochlorophylls

Origin of Product

United States

Protochlorophyll Biosynthesis Pathways and Enzymology

Light-Dependent Protochlorophyllide (B1199321) Reduction Pathway

The synthesis of chlorophyll (B73375) in most photosynthetic organisms, particularly angiosperms, relies on a light-dependent pathway that converts protochlorophyllide (Pchlide) to chlorophyllide (Chlide) cas.cz. This process is essential for the greening of plants and the development of functional chloroplasts. In angiosperms, this pathway is exclusively mediated by LPOR, as they lack the light-independent protochlorophyllide reductase (DPOR) found in other photosynthetic organisms pnas.orgnih.govwikipedia.org.

Role of NADPH:Protochlorophyllide Oxidoreductase (POR/LPOR)

NADPH:Protochlorophyllide Oxidoreductase (LPOR, EC 1.3.1.33) is a ~40 kDa monomeric enzyme that catalyzes the stereoselective reduction of the C17–C18 double bond in the D ring of Pchlide pnas.orgwikipedia.orgdb-thueringen.de. This reaction requires the cofactor NADPH as the reducing agent and is initiated by the absorption of light by the Pchlide substrate db-thueringen.deacs.orgnih.govportlandpress.com. LPOR belongs to the SDR superfamily, characterized by a conserved Rossmann fold responsible for NAD(P)H binding pnas.orgwikipedia.orgnih.gov. Its function is critical for plant development, particularly during the transition from etioplasts to chloroplasts in the presence of light maxapress.comnih.govcabidigitallibrary.org. Different isoforms of LPOR (e.g., PORA, PORB, PORC in plants) exist and are expressed at various stages of development, potentially contributing to photoprotection and adaptation to different light conditions nih.govpnas.orgresearchgate.netnih.gov.

Catalytic Reaction Mechanism of LPOR

The catalytic mechanism of LPOR is complex and involves a series of light-driven and dark reactions. It is generally understood to proceed in a stepwise manner, initiated by the photoexcitation of Pchlide bound within the enzyme's active site acs.orgnih.govzendy.ioacs.orgnih.govresearchgate.netusp.brport.ac.uk.

The primary reduction step involves the transfer of a hydride ion (H⁻) from NADPH to the C17 position of the Pchlide molecule pnas.orgusp.br. This hydride transfer is facilitated by light absorption, which primes the system for catalysis acs.orgnih.gov. Research suggests that this step may involve an initial electron transfer from NADPH to the photoexcited Pchlide, followed by hydrogen atom transfer, or a direct hydride transfer, possibly occurring on ultrafast timescales (picoseconds) acs.orgnih.govzendy.ioacs.orgnih.govnih.gov. The hydride is transferred from the pro-S face of NADPH's nicotinamide (B372718) ring to the C17 atom of Pchlide, ultimately forming a reduced intermediate pnas.orgusp.br.

Key Components in Hydride Transfer:

Component Role Specific Action
NADPH Cofactor and Hydride Donor Donates a hydride ion from its pro-S face.
Protochlorophyllide (Pchlide) Substrate and Photosensitizer Accepts the hydride at the C17 position after photoexcitation.

Following the hydride transfer to C17, a proton is transferred to the C18 position of the intermediate, completing the reduction of the C17–C18 double bond and forming chlorophyllide pnas.orgacs.orgresearchgate.netusp.brport.ac.uk. This proton transfer is a dark reaction and is often attributed to a conserved tyrosine residue (e.g., Tyr193 in some species) located in the active site, or potentially a water molecule, which acts as a proton donor pnas.orgacs.orgresearchgate.netusp.br. The precise pathway and kinetics of this proton transfer are areas of ongoing research, with some studies suggesting it is coupled to protein dynamics pnas.orgport.ac.ukacs.org.

Key Components in Proton Transfer:

Component Role Specific Action
Conserved Tyrosine Residue (e.g., Tyr193) or Water Molecule Proton Donor Transfers a proton to the C18 position of the intermediate.
Protochlorophyllide Intermediate Proton Acceptor Accepts the proton at the C18 position.

The catalytic cycle of LPOR is initiated by the formation of a ternary complex comprising the enzyme, its substrate Pchlide, and the cofactor NADPH maxapress.comnih.govnih.govnih.govoup.com. This complex is essential for the light-dependent reaction. Within this complex, Pchlide acts as a photoreceptor, absorbing light energy to trigger the subsequent reduction steps acs.orgmaxapress.comrsc.org. Different spectral forms of these complexes, such as Pchlide-655, have been identified, indicating specific interactions between the pigment and the enzyme that are crucial for photoactivity maxapress.compnas.orgoup.comresearchgate.net. The assembly of these complexes is influenced by lipids and can lead to the formation of paracrystalline prolamellar bodies (PLBs) in etioplasts nih.govoup.comnih.gov.

Components of the Photoactive Ternary Complex:

Component Function Notes
LPOR Enzyme Binds Pchlide and NADPH, orchestrates catalysis.
Protochlorophyllide (Pchlide) Substrate Absorbs light, undergoes reduction.
NADPH Cofactor Provides reducing equivalents (hydride).
State Photoactive The complex is activated by light.

| Associated Structures | Prolamellar Bodies (PLBs) | In etioplasts, these complexes form ordered membrane structures. |

LPOR's catalytic efficiency is intricately linked to protein dynamics and conformational changes pnas.orgacs.orgnih.govportlandpress.comnih.govacs.orgrsc.orgnih.govcas.cznih.govfigshare.com. The binding of NADPH and Pchlide to LPOR induces conformational alterations that optimize the active site for catalysis rsc.orgcas.czfigshare.com. Photoactivation of the LPOR-Pchlide-NADPH complex can lead to protein rigidification, which is proposed to be essential for efficient catalysis figshare.com. Furthermore, dynamics associated with proton transfer are conserved across different LPOR species but can vary, suggesting evolutionary adaptations in the proton relay pathway acs.org. These dynamic aspects are crucial for synchronizing the hydride and proton transfer events and ensuring the correct stereochemistry of the chlorophyllide product acs.orgport.ac.ukacs.org.

Key Aspects of LPOR Dynamics and Conformational Changes:

Aspect Description Significance
NADPH Binding Induces conformational changes in LPOR. Prepares the enzyme for Pchlide binding and catalysis.
Pchlide Binding Stabilized by specific residues (e.g., Y276, Q331, H319). Influences pigment orientation and photoactivity.
Ternary Complex Formation Leads to progressive rigidification of the protein. Enhances catalytic efficiency and stability.
Photoactivation Triggers conformational changes essential for catalysis. Modifies protein structure and dynamics for increased substrate turnover.
Proton Transfer Dynamics Coupled to protein and solvent dynamics. Varies across species, crucial for proton relay.

| Isoform-Specific Dynamics | Differences observed between LPOR isoforms. | May reflect adaptations for specific environmental conditions. |

Compound List

Protochlorophyll

Protochlorophyllide (Pchlide)

Chlorophyllide (Chlide)

NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate)

NADP⁺ (Nicotinamide adenine dinucleotide phosphate (B84403), oxidized form)

Chlorophyll (Chl)

Light-Independent Protochlorophyllide Reduction Pathway

In organisms such as gymnosperms, ferns, algae, mosses, and photosynthetic bacteria, chlorophyll synthesis can occur in the absence of light, mediated by the dark-operative protochlorophyllide oxidoreductase (DPOR) cabidigitallibrary.orgnih.govpeerj.comnih.govoup.com. This pathway utilizes ATP to drive the reduction of protochlorophyllide.

DPOR is a crucial enzyme complex responsible for the light-independent reduction of protochlorophyllide to chlorophyllide wikipedia.orgnih.govoup.comnih.govnih.govnih.gov. It is found in various photosynthetic organisms, including cyanobacteria, algae, and gymnosperms, enabling them to synthesize chlorophyll or bacteriochlorophyll (B101401) in the dark nih.govnih.govoup.com. DPOR is composed of multiple subunits, typically ChlL, ChlN, and ChlB (or their bacterial homologs BchL, BchN, and BchB) nih.govnih.govnih.govnih.govuniprot.orgscispace.com.

DPOR exhibits significant structural and functional similarities to nitrogenase, the enzyme responsible for nitrogen fixation cabidigitallibrary.orgwikipedia.orgnih.govpeerj.comnih.govnih.govnih.govresearchgate.netcore.ac.ukcapes.gov.brnih.govnih.govresearchgate.netbiorxiv.orgpnas.orgbiorxiv.orgresearchgate.netthescipub.com. Both enzyme systems are multi-subunit complexes that utilize iron-sulfur ([Fe-S]) clusters for electron transfer and are dependent on ATP hydrolysis cabidigitallibrary.orgnih.govnih.govresearchgate.netcore.ac.ukcapes.gov.brnih.govnih.govresearchgate.netbiorxiv.orgpnas.orgresearchgate.netthescipub.com.

Structural Homology: DPOR typically consists of a homodimeric reductase component (L-protein, analogous to nitrogenase's Fe protein, NifH) and a heterotetrameric catalytic component (NB-protein, analogous to nitrogenase's MoFe protein, NifDK) nih.govnih.govresearchgate.netcore.ac.ukresearchgate.netbiorxiv.orgpnas.orgresearchgate.netthescipub.com. Both complexes feature [Fe-S] clusters that are critical for electron transfer. The L-protein contains an ATP-binding site and an intersubunit [4Fe-4S] cluster, while the NB-protein complex houses additional [4Fe-4S] clusters and the protochlorophyllide binding site nih.govnih.govnih.govnih.govuniprot.orgcore.ac.ukcapes.gov.brnih.govresearchgate.netbiorxiv.orgpnas.org.

Evolutionary Relationship: DPOR is believed to have evolved from nitrogenase-like enzymes, possibly originating in an anoxygenic environment. The transition to an oxygenic atmosphere likely led to the evolution of the oxygen-insensitive LPOR in some lineages, while DPOR, being sensitive to oxygen due to its [Fe-S] clusters, became less prevalent or adapted in certain organisms cabidigitallibrary.orgnih.govnih.govnih.govbiorxiv.orgbiorxiv.orgresearchgate.netbiorxiv.org. Studies suggest a common ancestral precursor for nitrogenase-like proteins, including DPOR, COR, and LPOR biorxiv.org.

DPOR-catalyzed reduction of protochlorophyllide is an ATP-dependent process cabidigitallibrary.orgnih.govnih.govresearchgate.netcore.ac.ukcapes.gov.brnih.govbiorxiv.orgpnas.org. ATP hydrolysis by the L-protein (reductase component) drives the electron transfer to the NB-protein (catalytic component), which then reduces protochlorophyllide nih.govnih.govresearchgate.netcore.ac.ukcapes.gov.brnih.govbiorxiv.orgpnas.org. This process typically requires the hydrolysis of multiple ATP molecules per catalytic cycle, with estimates suggesting four ATP molecules are needed for the two-electron reduction of protochlorophyllide nih.govcore.ac.ukcapes.gov.brnih.gov. The ATP binding and hydrolysis trigger conformational changes in the L-protein, facilitating its interaction with the NB-protein and subsequent electron transfer nih.govcore.ac.ukbiorxiv.orgpnas.org.

Comparative Analysis of Dual Pathway Operation and Organismal Distribution

The final enzymatic step in the biosynthesis of chlorophyll involves the reduction of protochlorophyllide (Pchlide) to chlorophyllide (Chlide). This transformation is catalyzed by protochlorophyllide oxidoreductases (PORs), and organisms have evolved two distinct systems to achieve this: a light-dependent pathway and a light-independent pathway. The distribution and reliance on these pathways vary significantly across different photosynthetic life forms.

Angiosperm Specificity for the Light-Dependent Pathway

Angiosperms, or flowering plants, exclusively utilize a light-dependent pathway for the reduction of protochlorophyllide to chlorophyllide cas.cznih.govpnas.orgnih.govscilit.com. This process is mediated by NADPH:protochlorophyllide oxidoreductase (POR), a nuclear-encoded enzyme that localizes to the plastids scilit.comoup.comnih.govresearchgate.netpnas.orgwikipedia.org. In etiolated angiosperm seedlings, POR accumulates in the etioplasts, forming a ternary complex with its substrate, protochlorophyllide, and cofactor, NADPH. Upon illumination, this complex undergoes a light-induced hydride transfer from NADPH to protochlorophyllide, yielding chlorophyllide nih.govwikipedia.orgmaxapress.com. This light-dependent reduction is a critical regulatory step, acting as a gate for chloroplast biogenesis and chlorophyll accumulation pnas.orgnih.gov. In the absence of light, angiosperms cannot efficiently reduce protochlorophyllide, leading to the characteristic pale-yellow or white appearance of etiolated seedlings pnas.orgnih.govscilit.comoup.com. Research in Arabidopsis thaliana has identified two distinct POR genes, PorA and PorB, which exhibit differential regulation and roles during the greening process, with PORA being primarily involved in the initial stages and PORB in sustained chlorophyll levels oup.comnih.govresearchgate.netpnas.org.

Presence of the Light-Independent Pathway in Lower Plants, Algae, Cyanobacteria, and Gymnosperms

In contrast to angiosperms, a broader range of photosynthetic organisms, including cyanobacteria, algae, bryophytes, pteridophytes, and gymnosperms, possess an additional, light-independent system for protochlorophyllide reduction cas.cznih.govoup.comoup.comtheses.czresearchgate.net. This pathway is catalyzed by the light-independent protochlorophyllide oxidoreductase (DPOR), also known as the dark-operative protochlorophyllide reductase nih.govscilit.comwikipedia.orgoup.comoup.comtheses.czresearchgate.netgenome.jp. DPOR is a multi-subunit enzyme complex, typically composed of three subunits (ChlL, ChlN, and ChlB in eukaryotes), which are structurally and functionally related to components of the nitrogenase enzyme complex wikipedia.orgoup.comgenome.jp. Unlike the POR system, DPOR functions independently of light and utilizes ATP as an energy source wikipedia.orggenome.jp. This allows these organisms to synthesize chlorophyll even in the absence of light, a capability absent in angiosperms oup.comtheses.czresearchgate.net. DPOR is considered the evolutionarily older of the two reductase systems nih.govtheses.cz. Anoxygenic photosynthetic bacteria also rely solely on DPOR for their bacteriochlorophyll synthesis nih.gov.

Table 1: Comparative Analysis of Protochlorophyllide Reduction Pathways

Pathway TypeEnzyme(s)Cofactor(s)Light RequirementOrganism Distribution
Light-Dependent (LPOR)NADPH:protochlorophyllide oxidoreductase (POR)NADPHYesAngiosperms; also found in algae and cyanobacteria, though not the sole pathway nih.govscilit.comoup.comnih.govresearchgate.netpnas.orgwikipedia.org
Light-Independent (DPOR)Ferredoxin:protochlorophyllide reductase (ATP-dependent)ATP, FerredoxinNoCyanobacteria, Algae, Gymnosperms, Lower Plants (Bryophytes, Pteridophytes), Anoxygenic Photosynthetic Bacteria cas.cznih.govwikipedia.orgoup.comoup.comtheses.czresearchgate.netgenome.jp

Upstream Precursor Biosynthesis and Metabolic Branch Points

The synthesis of protochlorophyllide is integrated into the broader tetrapyrrole biosynthetic pathway, which is fundamental for life, producing essential molecules like heme, siroheme, and chlorophyll. This pathway begins with simple precursors and proceeds through a series of complex enzymatic steps, with critical branch points that direct intermediates towards specific end products.

Delta-Aminolevulinic Acid (ALA) Formation Pathways

The universal precursor for all tetrapyrrole compounds, including chlorophyll and heme, is 5-aminolevulinic acid (ALA) oup.comresearchgate.netontosight.airesearchgate.netbioone.orgebi.ac.ukresearchgate.net. There are two primary routes for ALA synthesis in nature: the C5 pathway and the C4 pathway.

C5 Pathway: Predominantly found in plants, algae, and most bacteria, this pathway initiates with glutamate (B1630785). Glutamate is first activated to glutamyl-tRNA, which is then reduced by glutamyl-tRNA reductase (GluTR) to glutamate-1-semialdehyde (B1620169). Finally, glutamate-1-semialdehyde aminotransferase (GSA-AT) catalyzes the transamination of glutamate-1-semialdehyde to form ALA oup.comebi.ac.ukresearchgate.netontosight.ai. This pathway is localized within the chloroplasts ebi.ac.uk.

C4 Pathway: Common in animals, fungi, and some bacteria, this pathway involves the condensation of glycine (B1666218) and succinyl-CoA, catalyzed by ALA synthase ontosight.aiontosight.aipnas.org. In animals, this pathway primarily occurs in the mitochondria ontosight.ai.

Table 2: Delta-Aminolevulinic Acid (ALA) Biosynthesis Pathways

PathwayKey PrecursorsKey Enzyme(s)Location (General)Organism Distribution
C5Glutamate, Glutamyl-tRNAGlutamyl-tRNA synthetase (GTS), Glutamyl-tRNA reductase (GluTR), Glutamate-1-semialdehyde aminotransferase (GSA-AT)ChloroplastsPlants, Algae, Most Bacteria oup.comebi.ac.ukresearchgate.netontosight.ai
C4Glycine, Succinyl-CoAALA synthaseMitochondriaAnimals, Fungi, Some Bacteria ontosight.aiontosight.aipnas.org

Pyrrole (B145914) Ring Formation and Uroporphyrinogen III Synthesis

Following ALA synthesis, the pathway proceeds through a series of conserved steps to form the macrocyclic tetrapyrrole structure. This common pathway is shared by the biosynthesis of heme and chlorophyll oup.comresearchgate.netresearchgate.netbioone.orgresearchgate.netpnas.org.

Porphobilinogen (B132115) (PBG) Formation: Two molecules of ALA are condensed by ALA dehydratase (also known as PBG synthase, EC 4.2.1.24) to form the monopyrrole, porphobilinogen (PBG) researchgate.netebi.ac.ukresearchgate.netontosight.aipnas.org.

Hydroxymethylbilane (B3061235) (HMB) Synthesis: Four molecules of PBG are then sequentially polymerized by hydroxymethylbilane synthase (also known as PBG deaminase, EC 2.5.1.61) to create a linear tetrapyrrole, hydroxymethylbilane (HMB) researchgate.netebi.ac.ukresearchgate.netontosight.aipnas.orgnih.govembopress.orgashs.org.

Uroporphyrinogen III (Uro'gen III) Cyclization: The linear HMB undergoes cyclization, catalyzed by uroporphyrinogen III synthase (U3S, EC 4.2.1.75). This crucial step involves the inversion of the D-ring, yielding the first macrocyclic tetrapyrrole, uroporphyrinogen III (Uro'gen III) researchgate.netebi.ac.ukresearchgate.netontosight.aipnas.orgembopress.orgwikipedia.org. Uro'gen III represents the first major branch point in the tetrapyrrole pathway oup.comresearchgate.netbioone.orgebi.ac.uk.

Table 3: Tetrapyrrole Biosynthesis: Common Steps to Protoporphyrin IX

StepIntermediateEnzymeProductKey Compound Names
12 x ALAALA dehydratase (PBG synthase, EC 4.2.1.24)Porphobilinogen (PBG) researchgate.netebi.ac.ukresearchgate.netontosight.aipnas.org
24 x PBGPBG deaminase (Hydroxymethylbilane synthase, EC 2.5.1.61)Hydroxymethylbilane (HMB) researchgate.netebi.ac.ukresearchgate.netontosight.aipnas.orgnih.govembopress.orgashs.org
3HMBUroporphyrinogen III synthase (U3S, EC 4.2.1.75)Uroporphyrinogen III (Uro'gen III) researchgate.netebi.ac.ukresearchgate.netontosight.aipnas.orgembopress.orgwikipedia.org
4Uro'gen IIIUroporphyrinogen III decarboxylase (UROD, EC 4.1.1.37)Coproporphyrinogen III researchgate.netwikipedia.org
5Coproporphyrinogen IIICoproporphyrinogen oxidase (CPO, EC 1.3.3.4)Protoporphyrinogen (B1215707) IX oup.comresearchgate.net
6Protoporphyrinogen IXProtoporphyrinogen oxidase (PPO, EC 1.3.3.4)Protoporphyrin IX (PPIX) researchgate.netwikipedia.org

Protoporphyrin IX and Magnesium Protoporphyrin Derivates Formation

From Uroporphyrinogen III, the pathway continues through a series of decarboxylation and oxidation steps to yield Protoporphyrin IX (PPIX), the direct precursor to both heme and chlorophyll oup.comoup.comresearchgate.netontosight.airesearchgate.netbioone.orgresearchgate.netpnas.orgwikipedia.orgnih.govtaylorandfrancis.comontosight.aiusu.eduresearchgate.netplos.orgnih.govpnas.org.

Protoporphyrin IX (PPIX) Synthesis: Uroporphyrinogen III is converted to Coproporphyrinogen III by uroporphyrinogen III decarboxylase, which is then oxidized to Protoporphyrinogen IX by coproporphyrinogen oxidase. Finally, protoporphyrinogen oxidase converts Protoporphyrinogen IX to Protoporphyrin IX researchgate.netwikipedia.orgwikipedia.org.

Magnesium Insertion: PPIX serves as the branch point for chlorophyll synthesis. The insertion of a magnesium ion (Mg²⁺) into the PPIX ring, catalyzed by the enzyme Mg-chelatase, forms Magnesium Protoporphyrin IX (MgP) researchgate.netontosight.ainih.govontosight.airesearchgate.netplos.orgnih.govpnas.org. Mg-chelatase is a complex enzyme consisting of three subunits (CHLH, CHLI, and CHLD) researchgate.netpnas.org.

Methylation: MgP is then methylated by Magnesium protoporphyrin IX methyltransferase (ChlM, EC 2.1.1.11), using S-adenosylmethionine (SAM) as the methyl donor, to produce Magnesium Protoporphyrin IX monomethyl ester (MgPME) nih.govusu.eduplos.orgfrontiersin.orgmdpi.comwikipedia.org.

Further Processing to Protochlorophyllide: MgPME undergoes further enzymatic modifications, including cyclization by Mg-protoporphyrin IX monomethyl ester cyclase (MPEC), to form divinyl protochlorophyllide, which is then converted to protochlorophyllide (Pchlide) plos.org.

The final step, the reduction of Pchlide to chlorophyllide, is then carried out by either the light-dependent POR or the light-independent DPOR, as detailed in Section 2.3.

Operation of Acidic and Esterified Biosynthetic Branches of this compound(ide)

The biosynthesis of chlorophyll, a critical pigment for photosynthesis, involves a complex series of enzymatic reactions. This compound(ide) serves as a key intermediate in this pathway, particularly in the conversion to chlorophyllide. Research has identified that the pool of this compound(ide) is not monolithic but is synthesized and processed through at least two parallel biosynthetic pathways, often referred to as the "acidic" and "esterified" branches nih.govacs.org. These branches diverge in how the carboxylic acid group, typically found at the C-17 propionic acid side chain of the tetrapyrrole macrocycle, is handled.

The Acidic Biosynthetic Branch

The acidic biosynthetic branch leads to the formation of protochlorophyllide (Pchlide) nih.govacs.org. In this pathway, the carboxylic acid group at the C-17 position remains free, contributing to the molecule's "acidic" character. Protochlorophyllide itself is a highly fluorescent compound and is the direct precursor to chlorophyllide (Chlide) via reduction of the C17-C18 double bond. In angiosperms, this reduction is predominantly catalyzed by Light-Dependent Protochlorophyllide Oxidoreductase (LPOR), which requires light to function maxapress.comwikipedia.orgsoton.ac.uknih.govresearchgate.netresearchgate.net. Dark-grown angiosperm seedlings accumulate protochlorophyllide, leading to their etiolated appearance, as the conversion to chlorophyllide is blocked in the absence of light maxapress.comsoton.ac.uk.

Enzymology Linking the Branches

The interplay between these two branches is thought to be regulated by enzymes such as porphyrin ester synthetases nih.gov. These enzymes may act at various stages, potentially linking the protochlorophyllide and this compound pools, or influencing the esterification of intermediates. While chlorophyll synthase is well-known for esterifying chlorophyllide to form chlorophyll, the specific enzymes responsible for the esterification leading to this compound are less extensively characterized but are implied to be involved in the operation of the esterified branch nih.govresearchgate.netunit.nonih.govfrontiersin.org. The reduction of protochlorophyllide to chlorophyllide by POR is a subsequent step that occurs after the formation of the this compound(ide) pool, regardless of whether it originated from the acidic or esterified branch maxapress.comwikipedia.orgsoton.ac.uknih.govresearchgate.netresearchgate.netnih.govfrontiersin.org.

Research Findings and Comparative Operation
FeatureAcidic Biosynthetic BranchEsterified Biosynthetic Branch
Primary Product Protochlorophyllide (Pchlide)This compound
Carboxylic Acid State Free (mono/dicarboxylic)Esterified (neutral)
Esterifying Alcohol N/A (remains free)Geranylgeraniol (B1671449), phytol (B49457), or related alcohols unit.no
Key Intermediate Role Precursor to Chlorophyllide (Chlide)Relatively inert; function unclear unit.no
Enzymatic Linkage Linked to esterified branch by porphyrin ester synthetasesLinked to acidic branch by porphyrin ester synthetases nih.gov
Subsequent Step Reduction by POR to ChlorophyllideEsterified form does not readily convert to chlorophyll unit.no
Research Evidence Supported by incorporation studies with [14C]tetrapyrroles nih.govSupported by incorporation studies with [14C]tetrapyrroles nih.gov

List of Compound Names:

5-aminolevulinic acid (ALA)

Chlorophyll a (Chl a)

Chlorophyll b (Chl b)

Chlorophyllide (Chlide)

Chlorophyllide a

Divinyl protochlorophyllide

Geranylgeraniol

Magnesium-protoporphyrin IX (Mg-protoporphyrin IX)

Magnesium-protoporphyrin IX monomethyl ester (MgPME)

this compound

Protochlorophyllide (Pchlide)

Protochlorophyllide a

Protochlorophyllide b

Protoporphyrin IX

Phytol

NADPH

Genetic and Molecular Regulation of Protochlorophyll Metabolism

Transcriptional Regulation of Protochlorophyllide (B1199321) Reductase Genes (POR/DPOR)

The transcription of protochlorophyllide reductase genes is a highly regulated process, influenced by light signals, specific transcription factors, and developmental cues. This ensures that the production of chlorophyll (B73375) is synchronized with the plant's developmental stage and environmental conditions.

Photoreceptor-Mediated Transcriptional Control (e.g., PHYA, Blue-Light Photoreceptors)

Light is a primary environmental signal that governs the expression of POR genes. Phytochromes, particularly phytochrome (B1172217) A (phyA), and blue-light photoreceptors are key players in this process. Upon exposure to light, phytochromes are activated and translocate to the nucleus where they interact with various signaling components to modulate gene expression. pnas.org This light-dependent signaling cascade leads to changes in the transcription of POR genes, helping to optimize the greening process in plants. pnas.org

In the cyanobacterium Fremyella diplosiphon, the expression of both DPOR and LPOR genes is light-regulated, with transcript levels decreasing in the dark. oup.com The regulation of these genes is also influenced by the quality of light, with different light conditions affecting the transcript abundance of DPOR and LPOR genes. oup.com

Involvement of Transcription Factors (e.g., PIF1, PIF3, PIF4, PIF5, BRM)

A number of transcription factors play crucial roles in regulating the expression of protochlorophyllide reductase genes. Among the most significant are the PHYTOCHROME-INTERACTING FACTORS (PIFs), which are basic helix-loop-helix (bHLH) transcription factors that act as negative regulators of photomorphogenesis in the dark. pnas.orgnih.gov

PIF1, in particular, has been shown to directly bind to the promoter of the PORC gene and indirectly regulate other chlorophyll biosynthesis genes. pnas.orgpnas.org In the dark, high levels of PIF1 repress the expression of genes involved in chlorophyll and carotenoid biosynthesis. pnas.org Upon illumination, light-activated phytochromes trigger the degradation of PIFs, leading to the derepression of these genes and the initiation of greening. pnas.orgnih.gov PIF1, PIF3, PIF4, and PIF5 have been shown to redundantly downregulate key tetrapyrrole biosynthesis genes in the dark. frontiersin.org Loss of PIF1 and PIF3 function results in increased expression of genes like HEMA1 and CHLH and an overaccumulation of protochlorophyllide. frontiersin.org

The chromatin-remodeling ATPase BRAHMA (BRM) also participates in this regulatory network. BRM negatively regulates the greening of etiolated seedlings by directly repressing the PORC gene in a PIF1-dependent manner. nih.govnih.gov BRM physically interacts with PIF1, and this interaction is crucial for its recruitment to the PORC promoter. nih.gov

The table below summarizes the roles of these key transcription factors in regulating POR gene expression.

Transcription FactorFamilyRole in POR Gene RegulationInteracting Partners
PIF1 bHLHRepresses PORC expression directly and other chlorophyll biosynthesis genes indirectly in the dark. pnas.orgpnas.orgPhytochromes, BRM, EIN3/EIL1 nih.govfrontiersin.org
PIF3 bHLHRedundantly represses chlorophyll biosynthesis genes in the dark. frontiersin.orgPhytochromes, HY5 nih.gov
PIF4 bHLHRedundantly represses chlorophyll biosynthesis genes in the dark. frontiersin.orgPhytochromes, BZR1 nih.gov
PIF5 bHLHRedundantly represses chlorophyll biosynthesis genes in the dark. frontiersin.orgPhytochromes pnas.org
BRM SWI2/SNF2 ATPaseRepresses PORC expression in a PIF1-dependent manner. nih.govnih.govPIF1, GNC nih.govresearchgate.net

Gene Expression Patterns Across Plant Tissues and Developmental Stages

The expression of different POR genes is spatially and temporally regulated throughout the plant's life cycle. In Arabidopsis thaliana, there are three POR genes, PORA, PORB, and PORC, each with a distinct expression pattern. frontiersin.org

PORA is highly expressed in etiolated seedlings and its transcript levels rapidly decrease upon exposure to light. frontiersin.orguniprot.org It plays a crucial role during the initial greening process. noaa.gov

PORB is expressed in both etiolated and light-grown plants and is under circadian regulation, supporting daily chlorophyll synthesis. frontiersin.orgnoaa.gov

PORC is primarily expressed in light-grown plants and is essential for bulk chlorophyll synthesis during normal development. pnas.orgfrontiersin.org

In rice, two POR genes, OsPORA and OsPORB, have been identified, and their expression is also light-regulated, though in opposite ways. frontiersin.org In the liverwort Marchantia paleacea, in contrast to most higher plants, the POR gene is expressed in a light-dependent manner. nih.gov In quinoa, all three identified CqPOR genes are highly expressed in the leaves, the primary photosynthetic tissue. frontiersin.org This differential expression ensures that the right amount of protochlorophyllide reductase is available in the right place and at the right time to meet the plant's metabolic needs.

Post-Transcriptional and Post-Translational Regulation Mechanisms

Beyond transcriptional control, the activity of protochlorophyllide reductase is further fine-tuned by post-transcriptional and post-translational modifications. These mechanisms provide a rapid and dynamic way to respond to changing environmental conditions and developmental cues.

Protein Acetylation of PORA and its Regulatory Role

Protein acetylation, the addition of an acetyl group to a lysine (B10760008) residue, has emerged as a significant post-translational modification in the regulation of protochlorophyllide reductase. In Arabidopsis, the acetylation level of PORA increases in response to light. doi.org The lysine residue at position 390 (K390) has been identified as a crucial acetylation site for PORA's biological function. doi.org This modification is likely regulated by histone deacetylases (HDACs), suggesting a novel mechanism by which light signals are transduced to control chlorophyll biosynthesis. doi.org

Interactions with Regulatory Proteins (e.g., FLU, LIL3, FC2)

Protochlorophyllide reductase interacts with several other proteins that modulate its stability and activity.

FLUORESCENT (FLU): The FLU protein is a negative regulator of chlorophyll biosynthesis. maxapress.comwikipedia.org It interacts directly with glutamyl-tRNA reductase (GluTR), the enzyme responsible for the synthesis of 5-aminolevulinic acid (ALA), the precursor of all tetrapyrroles. nih.gova-z.lu This interaction, which is triggered by the accumulation of protochlorophyllide bound to POR, inhibits ALA synthesis, thus preventing the overaccumulation of phototoxic protochlorophyllide in the dark. nih.govoup.com

LIL3 (Light-Harvesting-Like 3): The LIL3 protein, a member of the light-harvesting complex protein family, is essential for the stability of POR. nih.govoup.com LIL3-deficient plants show a significant loss of POR protein, which is due to post-translational modifications. nih.govoup.com LIL3 physically interacts with POR and also binds to protochlorophyllide, the substrate of POR. nih.govoup.com It is suggested that LIL3 helps to organize the final steps of chlorophyll biosynthesis by associating with both POR and geranylgeranyl reductase (CHLP), the enzyme that provides the phytol (B49457) tail for chlorophyll. nih.govplantae.org

FC2 (Ferrochelatase 2): FC2, an enzyme involved in heme biosynthesis, also interacts with POR. nih.govnih.gov This interaction stabilizes the POR protein and contributes to the suppression of ALA synthesis, ensuring a balanced production of chlorophyll and heme. nih.govresearchgate.net

The table below details the interactions of POR with these regulatory proteins.

Interacting ProteinFunctionEffect on Protochlorophyll Metabolism
FLU Negative regulator of tetrapyrrole biosynthesisInteracts with GluTR to inhibit ALA synthesis in the dark, preventing protochlorophyllide overaccumulation. nih.govoup.com
LIL3 Stabilizes POR and CHLPEssential for POR stability; organizes later steps of chlorophyll biosynthesis. nih.govoup.com
FC2 Heme biosynthesis enzymeStabilizes POR and suppresses ALA formation, coordinating chlorophyll and heme synthesis. nih.govresearchgate.net

Mechanisms of this compound(ide) Accumulation Control

Plants employ several mechanisms to control the accumulation of this compound(ide), preventing the build-up of this highly photoreactive molecule. frontiersin.org These control systems are crucial for protecting the plant from photo-oxidative damage, especially during the transition from dark to light growth (de-etiolation).

Prevention of Photo-oxidative Stress Induced by Unbound this compound(ide)

Unbound protochlorophyllide is a potent photosensitizer that, upon illumination, can generate reactive oxygen species (ROS), particularly singlet oxygen (¹O₂). plos.orgnih.gov This can lead to lipid peroxidation, membrane damage, and ultimately, cell death. nih.gov To mitigate this, plants have evolved mechanisms to minimize the concentration of free protochlorophyllide. plos.org

One strategy is the efficient conversion of protochlorophyllide to chlorophyllide, catalyzed by the light-dependent enzyme protochlorophyllide oxidoreductase (POR). plos.orgnih.gov Overexpression of PORC, a light-inducible isoform of POR, in Arabidopsis has been shown to reduce the steady-state levels of protochlorophyllide, leading to decreased ¹O₂ production and enhanced tolerance to high light stress. plos.orgnih.gov This highlights the importance of the rapid enzymatic conversion of protochlorophyllide in preventing photo-oxidative damage. plos.org

In cyanobacteria, a different defense mechanism has been observed. A DPOR-deficient mutant of Leptolyngbya boryana, when grown in the dark, accumulates and secretes protochlorophyllide into the culture medium via extracellular vesicles. mdpi.com This suggests a mechanism for exporting excess, potentially harmful, chlorophyll intermediates. mdpi.com

Maintenance of Optimal this compound(ide) Pool Sizes

Maintaining an optimal pool size of this compound(ide) is essential for efficient chlorophyll synthesis upon illumination without causing photodamage. plos.org This balance is achieved through a combination of transcriptional and post-translational regulation.

In dark-grown seedlings, protochlorophyllide accumulates as a complex with POR, forming prolamellar bodies within etioplasts. mdpi.com This sequestration is thought to be a regulatory mechanism to prevent excessive accumulation in the dark. mdpi.com The amount of protochlorophyllide that accumulates can be an indicator of a mutant's role in chloroplast development. soton.ac.uk For instance, mutants with a constitutive photomorphogenic phenotype, such as cop1 and pif mutants, often exhibit elevated levels of protochlorophyllide. soton.ac.uk

The regulation of ALA synthesis is a key factor in controlling the size of the protochlorophyllide pool. soton.ac.uk Increased expression of HEMA1, which encodes GluTR, leads to higher ALA synthesis and consequently, a larger pool of protochlorophyllide. soton.ac.uk

Role of COP1 in Plastid Development and Protochlorophyllide Distribution

CONSTITUTIVELY PHOTOMORPHOGENIC 1 (COP1) is a key negative regulator of photomorphogenesis, playing a crucial role in suppressing chloroplast development in the dark. oup.comdiva-portal.org COP1 is an E3 ubiquitin ligase that targets positive regulators of photomorphogenesis, such as HY5, for degradation in the dark. diva-portal.org

In wild-type plants grown in the dark, plastid development is arrested at the proplastid or etioplast stage, and protochlorophyllide accumulation is confined to specific tissues. oup.com However, in cop1 mutants, there is an induction of protochlorophyllide formation in tissues that would normally be devoid of it, such as the root and the lower parts of the epicotyl. oup.com This indicates that COP1 is involved in controlling the tissue-specific distribution of plastid development and, consequently, protochlorophyllide synthesis. oup.com Accelerating chloroplast biogenesis by knocking out COP1 has been shown to rescue the phenotype of the var2 mutant, which has impaired etioplast development. biorxiv.org

Evolutionary Analysis of this compound-Related Gene Families (e.g., CHLP family)

The evolution of gene families involved in chlorophyll biosynthesis, such as the CHLP family, provides insights into the adaptation of photosynthetic organisms. The CHLP gene encodes geranylgeranyl reductase, which catalyzes a key step in the synthesis of the phytol tail of chlorophyll. frontiersin.orgnih.gov

A genome-wide analysis of the CHLP gene family across 42 plant species revealed that the family is divided into six groups. frontiersin.orgnih.gov The majority of plant species (85.7%) possess no more than two CHLP genes, suggesting a slow rate of differentiation and multiplication during evolution. frontiersin.orgnih.gov For example, the model plant Arabidopsis thaliana has only one CHLP gene, while Populus trichocarpa has three. frontiersin.orgnih.gov

Subcellular Organization and Structural Biology of Protochlorophyll Complexes

Association with Prolamellar Bodies (PLBs) in Etioplasts

In angiosperms grown in the absence of light, the development of chloroplasts is arrested at an intermediate stage, resulting in the formation of etioplasts. A defining characteristic of etioplasts is the presence of a unique, highly organized internal membrane structure known as the prolamellar body (PLB). tandfonline.comresearchgate.net This paracrystalline structure is a crucial hub for the components necessary for the rapid formation of the photosynthetic apparatus upon illumination. researchgate.netfrontiersin.org

The PLB is a three-dimensional, lattice-like network of interconnected membrane tubules, often described as a bicontinuous cubic membrane structure. frontiersin.orgtaylorfrancis.com This intricate architecture is primarily composed of lipids, proteins, and pigments. researchgate.net The lipid composition of PLBs is similar to that of thylakoid membranes, with galactolipids, specifically monogalactosyl diacylglycerol (MGDG) and digalactosyl diacylglycerol (DGDG), being the dominant lipid species. researchgate.netcapes.gov.br The molar ratio of MGDG to DGDG is higher in PLBs compared to the associated prothylakoids. capes.gov.br

Carotenoids, such as lutein (B1675518) and violaxanthin, are also significant components of the PLB membrane. researchgate.netcore.ac.uk While their precise role in the dark is not fully understood, they are thought to be important for the structural integrity and organization of the PLB. researchgate.netcore.ac.uk

The most abundant protein within the PLB is the light-dependent enzyme NADPH:protochlorophyllide (B1199321) oxidoreductase (POR or LPOR). biorxiv.orgnih.gov This enzyme forms a ternary complex with its substrate, protochlorophyllide (Pchlide), and the cofactor NADPH. researchgate.netcore.ac.uk These pigment-protein complexes are the fundamental building blocks of the PLB's crystalline structure. core.ac.uk

Table 1: Major Molecular Components of Prolamellar Bodies

ComponentTypeSpecific ExamplesRole
Lipids GalactolipidsMonogalactosyl diacylglycerol (MGDG), Digalactosyl diacylglycerol (DGDG)Structural foundation of the membrane. The ratio of MGDG/DGDG influences membrane curvature. researchgate.netcapes.gov.br
CarotenoidsLutein, ViolaxanthinMay contribute to PLB formation and stabilization. researchgate.netcore.ac.uk
Proteins EnzymesNADPH:protochlorophyllide oxidoreductase (POR)Catalyzes the light-dependent conversion of protochlorophyllide to chlorophyllide. researchgate.netcore.ac.uk It is the most abundant protein in the PLB. biorxiv.orgnih.gov
Pigments Chlorophyll (B73375) PrecursorsProtochlorophyllide (Pchlide)Substrate for POR and a key structural component of the PLB. researchgate.netcore.ac.uk
Cofactors NucleotidesNADPHHydrogen donor for the POR-catalyzed reaction. researchgate.netcore.ac.uk

Protochlorophyllide, in its complex with POR and NADPH, is not merely a passive component but plays an active role in the formation and stabilization of the highly ordered PLB structure. researchgate.netcore.ac.uk The aggregation of these ternary complexes is a driving force for the assembly of the paracrystalline lattice. core.ac.uk The specific properties of the POR enzyme, combined with the lipid composition of the etioplast inner membranes, facilitate the creation of the three-dimensional network of the PLB. researchgate.net The presence of these large, organized aggregates is crucial for maintaining the structural integrity of the PLB. core.ac.uk Studies on mutants with impaired pigment synthesis have shown that the formation of a proper PLB is hindered, underscoring the importance of the protochlorophyllide-POR-NADPH complex in this process. core.ac.uk Furthermore, the chaperone-like protein CPP1 has been shown to stabilize POR proteins, and its depletion impairs PLB formation due to reduced POR accumulation. nih.gov

Upon exposure to light, the etioplast undergoes a rapid transformation into a photosynthetically active chloroplast, a process known as de-etiolation. tandfonline.com A key event in this transition is the disintegration of the PLB. nih.gov The light energy absorbed by the protochlorophyllide within the POR complex triggers the photoreduction of protochlorophyllide to chlorophyllide. researchgate.netnih.gov This photochemical reaction induces a conformational change in the POR protein, leading to the disaggregation of the enzyme-pigment complexes and the breakdown of the crystalline PLB structure. researchgate.net

The lipids and proteins released from the disintegrating PLB serve as a reservoir of building blocks for the formation of the thylakoid membranes. frontiersin.orgnih.gov The tubular membranes of the PLB transform, in some cases directly, into flattened lamellar structures that will form the grana and stroma thylakoids of the mature chloroplast. tandfonline.comnih.gov This rapid reorganization allows for the efficient assembly of the photosynthetic machinery and the swift onset of photosynthesis. taylorfrancis.com

Characterization of Protochlorophyllide-Protein Complexes (Holochromes)

The photoactive complex of protochlorophyllide, NADPH, and the enzyme protochlorophyllide oxidoreductase is often referred to as protochlorophyllide holochrome. osti.govnih.govmsu.ru This complex is the fundamental unit responsible for the light-dependent step in chlorophyll biosynthesis in angiosperms. nih.gov

In etiolated leaves, protochlorophyllide exists in several spectrally distinct forms, which can be identified by their characteristic absorption and fluorescence emission maxima at low temperatures. pnas.orgscialert.netresearchgate.net These spectral forms reflect different aggregation states and microenvironments of the protochlorophyllide molecules within the etioplast membranes. researchgate.net Not all of these forms are equally active in the photochemical conversion to chlorophyllide. nih.gov Generally, they are categorized into short-wavelength, non-photoactive forms and long-wavelength, photoactive forms. scialert.netresearchgate.net The photoactive forms are primarily located within the PLBs, while non-photoactive forms are often found in the prothylakoids. cas.cz

The different spectral forms of protochlorophyllide are named according to their fluorescence emission maxima (in nanometers) at 77 K (-196°C). pnas.org

Short-wavelength forms: These typically fluoresce in the 628-645 nm range. researchgate.netsemmelweis.hu For instance, Pchlide 628 and Pchlide 633 are considered short-wavelength forms. semmelweis.hunih.gov Pchlide 633 is often considered non-photoactive and is predominantly located in the prothylakoids. cas.cz These forms are often associated with monomeric or loosely aggregated protochlorophyllide molecules. semmelweis.hu

Long-wavelength forms: The main photoactive form in etiolated plants is Pchlide F655 (fluorescence emission at 655-657 nm), which corresponds to an absorption maximum around 650 nm. pnas.orgnih.gov This form is associated with large, highly organized aggregates of the POR-Pchlide-NADPH ternary complex within the crystalline structure of the PLB. core.ac.ukthieme-connect.com Upon illumination, this form is converted to chlorophyllide. pnas.org Another photoactive form, fluorescing at around 644 nm (Pchlide F644), is also recognized and is thought to represent smaller, possibly dimeric, aggregates of the ternary complex located on the surface of the PLBs. pnas.orgthieme-connect.com

The transformation of these photoactive forms upon illumination is a multi-step process. The initial light-driven reaction is followed by a series of "dark" steps, involving spectrally distinct intermediates, before the final chlorophyllide product is formed. pnas.orgnih.gov

Table 2: Spectrally Distinct Forms of Protochlorophyllide in Etiolated Leaves

Spectral Form (by Fluorescence Emission at 77K)Corresponding Absorption Maximum (approx.)General LocationPhotochemical ActivityPutative Aggregation State
Pchlide 628 / 633 nm ~628 nm / ~636 nmProthylakoidsGenerally non-photoactiveMonomeric/loosely aggregated
Pchlide 644 nm ~640 nmPLB SurfacePhotoactiveDimeric aggregates of POR-Pchlide-NADPH
Pchlide 655 / 657 nm ~650 nmPLB InteriorMain photoactive formLarge, crystalline aggregates of POR-Pchlide-NADPH

Nature and Photochemical Activity of Spectrally Distinct Forms

Relationship between Spectroscopic Forms and Photoconvertible/Non-Photoconvertible Pools

Protochlorophyllide (Pchlide), the immediate precursor to chlorophyllide, exists in various spectroscopic forms within etiolated plant tissues, which are broadly categorized into photoconvertible and non-photoconvertible pools. frontiersin.org The distinction between these pools is crucial for understanding the regulation of chlorophyll biosynthesis upon illumination.

The primary photoactive, or photoconvertible, form of Pchlide is characterized by a low-temperature (77 K) fluorescence emission maximum around 655-657 nm. frontiersin.org This form is part of a ternary complex consisting of Pchlide, the enzyme protochlorophyllide oxidoreductase (POR), and the cofactor NADPH (Pchlide-POR-NADPH). nih.govresearchgate.netrroij.com These photoactive complexes are organized into large aggregates or oligomers and are predominantly located in the prolamellar bodies (PLBs) of etioplasts. frontiersin.orgresearchgate.net Upon illumination, this form is efficiently converted to chlorophyllide (Chlide). core.ac.uk The photoactive Pchlide pool with an emission peak at 656 nm is considered to play a fundamental role in the greening process of etiolated leaves. cas.cz Further analysis has revealed that the fluorescence band at 656 nm is composed of two components, emitting at 652 nm and 657 nm. cas.cz Another minor photoactive form fluoresces around 644 nm and can be phototransformed even under low light conditions. researchgate.net

In contrast, the non-photoconvertible Pchlide pool exhibits a fluorescence emission maximum at shorter wavelengths, typically around 632-633 nm. frontiersin.orgrroij.com This pool consists of monomeric Pchlide molecules that may be bound to the membrane surface, to a yet unidentified protein, or to POR but not in its active site. frontiersin.org These non-photoactive forms are primarily found in the prothylakoid membranes and the outer envelope of etioplasts. frontiersin.org While not directly photoconvertible by a light flash, this pool is not inert. After the photoactive Pchlide is converted to Chlide, the non-photoactive Pchlide can then bind to the active site of POR, becoming photoactive itself and subsequently available for photoreduction. frontiersin.org

The ratio of these spectroscopic forms can vary between plant species. cas.cz The accumulation of these forms also changes during the development of etiolated leaves. Initially, photoactive Pchlide accumulates faster, but in later stages, both photoactive and non-photoactive pools accumulate in parallel. researchgate.net The existence of these distinct pools and their interconversion allows the plant to tightly regulate the initial stages of chlorophyll synthesis, preventing the accumulation of potentially phototoxic free Pchlide. nih.gov

Table 1: Spectroscopic Forms of Protochlorophyllide and their Properties

Spectroscopic Form (77K Fluorescence Emission Max.)Pool TypeMolecular StateLocationPhotoconvertibility
655-657 nmPhotoconvertibleOligomeric Pchlide-POR-NADPH complexesProlamellar Bodies (PLBs)High
644 nmPhotoconvertibleMinor form, likely Pchlide-POR-NADPHEtioplastsYes
632-633 nmNon-PhotoconvertibleMonomeric PchlideProthylakoids, Outer EnvelopeIndirectly, after binding to POR

Structural Organization of POR and its Membrane Association

Protochlorophyllide oxidoreductase (POR) is the key enzyme responsible for the light-dependent conversion of Pchlide to Chlide. whiterose.ac.uk It is a major protein component of the prolamellar body (PLB) in etioplasts, making up over 90% of the total protein content in this unique membrane structure. maxapress.com The association of POR with the membrane is critical for its function and for the organization of the PLB itself.

Structurally, POR belongs to the short-chain dehydrogenase/reductase (SDR) family, characterized by a Rossmann-fold structure that binds dinucleotides like NADPH. maxapress.com The enzyme has flexible regions that are important for substrate and cofactor binding. maxapress.com Specifically, residues 146–160 and 228–255 are associated with NADPH binding, while residues 284–291 play a role in regulating Pchlide binding. maxapress.com The formation of a catalytically active ternary complex (POR-Pchlide-NADPH) is a multi-step process involving conformational changes in the enzyme. nih.gov

In plants, POR exists as different isoforms, such as PORA and PORB, which have distinct roles during development. nih.govdb-thueringen.de PORA is predominant in etiolated seedlings, while PORB is active during the greening process and in mature plants. db-thueringen.de These isoforms can form higher-order complexes. For instance, a light-harvesting complex (LHPP) has been identified, consisting of five PORA-Pchlide b-NADPH complexes and one PORB-Pchlide a-NADPH complex within the PLB. researchgate.net

The association of POR with the etioplast inner membranes, particularly in the formation of the paracrystalline PLB, is a hallmark of dark-grown angiosperms. researchgate.net This association is facilitated by specific protein domains and is influenced by the lipid composition of the membrane. The C-terminal region and specific cysteine residues of POR are important for its membrane association. upc.edu The aggregation of POR oligomers into the highly ordered structure of the PLB is dependent on the presence of the complete ternary complex. researchgate.net Upon illumination, the photoreduction of Pchlide triggers a conformational change in POR, leading to the disaggregation of the enzyme and the transformation of the tubular PLB into the lamellar thylakoid membranes of the chloroplast. researchgate.net

Influence of Lipids and Other Cofactors on Complex Formation and Function

The formation and function of the protochlorophyllide-POR-NADPH ternary complex are significantly influenced by the lipid environment and the presence of cofactors. The lipid composition of the etioplast inner membranes, which is primarily composed of galactolipids like monogalactosyldiacylglycerol (B12364196) (MGDG) and digalactosyldiacylglycerol (B1163852) (DGDG), and anionic lipids like phosphatidylglycerol (PG) and sulfoquinovosyl diacylglycerol (SQDG), plays a crucial regulatory role. researchgate.netnih.gov

Lipids:

Monogalactosyldiacylglycerol (MGDG): This lipid is a major factor in inducing the red shift of the Pchlide fluorescence emission maximum, which is characteristic of the photoactive complexes found in the PLB. portlandpress.com MGDG is also thought to trigger the oligomerization of POR. biorxiv.org In cyanobacteria, while LPOR activity is largely lipid-independent, MGDG appears to enhance substrate specificity towards monovinyl-protochlorophyllide in plant isoforms. biorxiv.org

Anionic Lipids (PG and SQDG): These negatively charged lipids are crucial for the efficient formation of active POR complexes. biorxiv.org They have been shown to significantly increase the affinity of plant LPOR for its cofactor, NADPH. nih.govportlandpress.combiorxiv.org This increased affinity is a key regulatory mechanism for the chlorophyll biosynthesis pathway. portlandpress.com In the absence of PG, chlorophyll biosynthesis can be inhibited at multiple steps. nih.gov

Cofactors:

NADPH: This is the essential nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) cofactor that provides the reducing power for the conversion of Pchlide to Chlide. whiterose.ac.uk The binding of NADPH to POR is a prerequisite for the subsequent binding of Pchlide to form the active ternary complex. nih.gov The initial binding of NADPH involves multiple steps that appear to be necessary for its optimal alignment within the active site. nih.gov

NADP+: After the photoreduction reaction, the oxidized form of the cofactor, NADP+, remains bound to the POR-Chlide complex. The release of NADP+ and the subsequent rebinding of NADPH are necessary steps for the enzyme to become ready for another catalytic cycle. nih.gov

The interplay between POR, its substrates (Pchlide and NADPH), and the surrounding lipid matrix is a sophisticated system of regulation. The lipid composition of the etioplast membranes not only provides the structural framework for the PLB but also actively modulates the catalytic efficiency of POR by influencing cofactor binding and enzyme oligomerization. portlandpress.combiorxiv.org This ensures that the rapid production of chlorophyll upon first exposure to light is both efficient and tightly controlled.

Physiological and Developmental Significance of Protochlorophyll

Critical Role in Etiolated Seedling Greening and De-etiolation Processes

The transition of a seedling from a dark-grown, or etiolated, state to a light-grown, green plant is a dramatic and vital process known as de-etiolation. Protochlorophyllide (B1199321) is the key molecule orchestrating this transformation. In the dark, seedlings exhibit skotomorphogenesis, a developmental program characterized by an elongated hypocotyl, a closed apical hook, and undeveloped cotyledons. nih.govoup.com This strategy allows the seedling to expeditiously push through the soil to reach light. During this phase, chlorophyll (B73375) biosynthesis is arrested at the protochlorophyllide stage. frontiersin.orgresearchgate.net The accumulation of protochlorophyllide, complexed with the enzyme light-dependent protochlorophyllide oxidoreductase (LPOR) and NADPH, is a preparatory step for the rapid synthesis of chlorophyll upon light exposure. nih.govresearchgate.net

Upon illumination, the seedling undergoes photomorphogenesis, a light-induced developmental program. nih.govoup.com The photoreduction of protochlorophyllide to chlorophyllide, catalyzed by LPOR, is the pivotal event that initiates the greening process. nih.govmaxapress.com This rapid conversion is crucial, as an overaccumulation of free protochlorophyllide can lead to phototoxicity and oxidative damage within the plant cells. researchgate.netnih.gov The regulation of protochlorophyllide levels and the efficient activity of LPOR are therefore critical for seedling survival during de-etiolation. nih.gov

Key Events in Seedling De-etiolation Involving Protochlorophyllide
Developmental StageKey ProcessRole of ProtochlorophyllideAssociated Proteins/Enzymes
Skotomorphogenesis (Dark Growth)Preparation for light perceptionAccumulation in a complex with LPOR and NADPHLight-dependent Protochlorophyllide Oxidoreductase (LPOR)
Photomorphogenesis (Light Exposure)Greening and development of photosynthetic machineryRapid photoreduction to chlorophyllideLight-dependent Protochlorophyllide Oxidoreductase (LPOR)

The switch from skotomorphogenesis to photomorphogenesis is a fundamental developmental transition in the life of a plant, and protochlorophyllide is at its heart. Skotomorphogenesis is a developmental pathway optimized for growth in darkness, characterized by features such as an elongated stem to quickly reach light and undeveloped leaves. nih.govresearchgate.net In this state, plastids exist as etioplasts, which contain a semi-crystalline structure called the prolamellar body (PLB) but lack chlorophyll and a thylakoid system. nih.govcore.ac.uk The PLB is largely composed of the protochlorophyllide-LPOR-NADPH complex. researchgate.net

The conversion of etioplasts to chloroplasts is a hallmark of de-etiolation and is directly dependent on the photoreduction of protochlorophyllide. nih.govresearchgate.net Etioplasts, found in dark-grown seedlings, are essentially arrested chloroplasts, poised for rapid development upon light exposure. oup.comcore.ac.uk Their most prominent feature is the prolamellar body (PLB), a highly organized, lattice-like membrane structure rich in the protochlorophyllide-LPOR-NADPH ternary complex. researchgate.netnih.govresearchgate.net

Upon illumination, the LPOR enzyme utilizes light energy to catalyze the reduction of its bound protochlorophyllide substrate to chlorophyllide. maxapress.commanchester.ac.uk This event triggers the rapid dispersal of the PLB and the formation of nascent thylakoid membranes. researchgate.netnih.gov The newly synthesized chlorophyllide is then quickly esterified to form chlorophyll a, which is inserted into the developing thylakoid membranes. researchgate.net This process initiates the assembly of the photosynthetic apparatus, including photosystems I and II, and marks the differentiation of the etioplast into a fully functional, photosynthetically active chloroplast. nih.govresearchgate.net The entire transition from an etioplast to a chloroplast is a highly orchestrated process that relies on the initial light-dependent conversion of protochlorophyllide. nih.govresearchgate.net

Importance for Photosynthetic Apparatus Formation and Functionality

Protochlorophyll is fundamentally important for the formation and functionality of the photosynthetic apparatus because it is the immediate precursor to chlorophyll, the primary pigment of photosynthesis. maxapress.comgoogle.com The light-dependent conversion of protochlorophyllide to chlorophyllide is the final and rate-limiting step in chlorophyll biosynthesis in angiosperms. maxapress.com Without this conversion, chlorophyll cannot be produced, and consequently, the photosynthetic machinery cannot be assembled.

The chlorophyll molecules, derived from protochlorophyllide, are essential components of the light-harvesting complexes and the reaction centers of both photosystem I and photosystem II. nih.gov These complexes are responsible for absorbing light energy and transferring it to the reaction centers where the primary photochemical reactions of photosynthesis occur. The timely and efficient synthesis of chlorophyll from protochlorophyllide upon illumination is therefore critical for the rapid development of photosynthetic competence in newly emerged seedlings. nih.gov The accumulation of the protochlorophyllide-LPOR complex in the dark allows for a burst of chlorophyll synthesis as soon as light is available, ensuring a swift transition to autotrophic growth. researchgate.netnih.gov

Adaptive Mechanisms in Response to Environmental Light Conditions

Plants have evolved sophisticated adaptive mechanisms to cope with varying environmental light conditions, and the regulation of this compound plays a crucial role in this adaptation. The accumulation of protochlorophyllide in the dark is a key preparatory step for greening, but an excess of this photosensitive molecule in the light can lead to the production of reactive oxygen species (ROS), causing photooxidative damage and potentially cell death. researchgate.netnih.gov

To prevent such damage, plants tightly regulate the levels of protochlorophyllide and the activity of the LPOR enzyme. maxapress.com Different isoforms of LPOR exist, with some being more prominent during the initial stages of de-etiolation and others functioning in mature green tissues. frontiersin.org This differential expression allows for an optimized response to varying light intensities and durations. maxapress.com For instance, during the transition from dark to light, the rapid conversion of the accumulated protochlorophyllide pool to chlorophyll minimizes the potential for phototoxicity. researchgate.net In established green leaves, the synthesis of this compound is coordinated with the availability of light to prevent its accumulation to harmful levels. nih.govnih.gov These regulatory mechanisms ensure that chlorophyll biosynthesis is finely tuned to the prevailing light environment, maximizing photosynthetic efficiency while minimizing light-induced stress. researchgate.net

This compound-Related Adaptive Mechanisms to Light
Light ConditionAdaptive ChallengeMechanism Involving this compoundPhysiological Outcome
Darkness (Etiolation)Preparation for rapid greeningAccumulation of protochlorophyllide-LPOR-NADPH complexPoised for immediate chlorophyll synthesis upon illumination
Transition to Light (De-etiolation)Potential for phototoxicity from excess protochlorophyllideRapid photoreduction of protochlorophyllide to chlorophyllideAvoidance of photooxidative damage and efficient greening
Varying Light IntensitiesBalancing chlorophyll synthesis with light availabilityRegulation of protochlorophyllide synthesis and differential LPOR isoform expressionOptimized photosynthetic capacity and photoprotection

Evolutionary Contribution to Plant Survival and Diversification

The evolution of the light-dependent protochlorophyllide-to-chlorophyllide conversion pathway was a pivotal event in the evolution of land plants, contributing significantly to their survival and diversification. nih.govbiorxiv.org The ability to delay the final step of chlorophyll synthesis until light is available provided a distinct adaptive advantage.

For plants colonizing terrestrial environments, the ability of seeds to germinate while buried in the soil was a critical adaptation. The skotomorphogenic development, which is tightly linked to the accumulation of protochlorophyllide in the dark, allows a seedling to conserve energy and direct its growth upwards through the soil to reach sunlight. nih.govoup.com Once the seedling emerges, the stored protochlorophyllide can be rapidly converted to chlorophyll, enabling a swift transition to a photosynthetic lifestyle. This strategy would have been highly advantageous for the successful establishment of seedlings in diverse terrestrial habitats.

Furthermore, the evolution of mechanisms to control the phototoxicity of chlorophyll precursors, such as the tight regulation of protochlorophyllide levels, was likely a key innovation that facilitated the transition of plants from aquatic to terrestrial environments where light conditions are more variable and potentially more intense. nih.govbiorxiv.org The ability to manage the synthesis of this potent photosensitizer was crucial for mitigating oxidative stress and ensuring survival, thereby contributing to the remarkable diversification of land plants. nih.govbiorxiv.org

Protochlorophyll Degradation and Turnover

Metabolic Pathways of Protochlorophyll(ide) Turnover and Removal

The primary metabolic fate of protochlorophyllide (B1199321) in angiosperms is its rapid, light-dependent conversion to chlorophyllide a, a reaction catalyzed by the enzyme light-dependent protochlorophyllide oxidoreductase (LPOR). oup.comnih.govnih.gov This process is central to the greening of etiolated seedlings. In the dark, angiosperms accumulate Pchlide complexed with LPOR and NADPH, forming a photoactive ternary complex. oup.comnih.gov Upon illumination, this complex absorbs light energy, triggering the reduction of the D-ring of the Pchlide macrocycle to form chlorophyllide a. oup.comnih.gov

While the conversion to chlorophyllide is the main route for Pchlide metabolism, especially during de-etiolation, the concept of "turnover" implies that Pchlide pools are continuously synthesized and consumed. In mature green leaves, a basal level of chlorophyll (B73375) biosynthesis continues, which necessitates a steady but low-level flux through the Pchlide pool. The regulation of this turnover is crucial to prevent the accumulation of free Pchlide, which, due to its photodynamic properties, can generate reactive oxygen species (ROS) upon illumination, leading to photooxidative damage and cell death. nih.govwikipedia.orgmdpi.com

The precise enzymatic pathways for the degradation or removal of excess Pchlide, separate from its conversion to chlorophyllide, are not as well-defined as the chlorophyll degradation pathway. However, the tight regulation of the chlorophyll biosynthesis pathway at the level of 5-aminolevulinic acid (ALA) synthesis serves as a primary mechanism to control the influx into the Pchlide pool, thereby preventing its overaccumulation. wikipedia.org When this regulation is disrupted, as seen in certain mutants, Pchlide can accumulate to phototoxic levels. wikipedia.org

In cyanobacteria, which can synthesize chlorophyll in the dark via a light-independent protochlorophyllide reductase (DPOR), a mechanism for secreting excess Pchlide into the culture medium has been observed in DPOR-deficient mutants, suggesting an active removal process to mitigate cellular toxicity. nih.gov While not a direct catabolic pathway, this highlights the importance of managing Pchlide levels.

Temporal Dynamics of this compound(ide) Levels During Greening and Senescence

The concentration of protochlorophyllide within plant tissues undergoes dramatic changes during the processes of greening (de-etiolation) and senescence. These dynamics reflect the shifting balance between biosynthesis and conversion or degradation, driven by light availability and developmental programming.

During the greening of etiolated seedlings, there is a rapid and significant decrease in the Pchlide pool upon initial exposure to light. Dark-grown seedlings accumulate Pchlide, which is readily available for immediate conversion to chlorophyllide upon illumination. oup.comnih.gov This rapid conversion is essential for the swift establishment of the photosynthetic apparatus. Different isoforms of LPOR (PORA, PORB, and PORC in Arabidopsis) play distinct roles in this process. PORA is abundant in etiolated tissues and is rapidly degraded in the light, while PORB is present in both dark and light conditions, and PORC levels increase in the light, contributing to chlorophyll synthesis in greening and mature tissues. nih.govpnas.org

The table below illustrates the typical changes in protochlorophyllide levels in etiolated seedlings upon exposure to light.

Time after IlluminationProtochlorophyllide Level (relative units)Key Events
0 hours (in dark)100Accumulation of Pchlide-LPOR-NADPH complexes.
1 hour25Rapid conversion of Pchlide to chlorophyllide.
4 hours10Continued conversion and initiation of chlorophyll synthesis.
24 hours<5Establishment of a steady-state, low-level Pchlide pool.

Interrelationship with Chlorophyll Degradation Processes

The turnover of protochlorophyllide is intrinsically linked to the processes of chlorophyll degradation, primarily through the shared context of managing potentially phototoxic tetrapyrrole molecules within the chloroplast. During senescence, the highly organized structure of the photosynthetic apparatus is dismantled, leading to the release of chlorophyll molecules. If not promptly and efficiently catabolized, these free chlorophylls (B1240455) and their derivatives can cause significant photooxidative damage. nih.gov

The main chlorophyll degradation pathway, often referred to as the PAO (pheophorbide a oxygenase) pathway, involves a series of enzymatic steps. researchgate.net This pathway ensures the orderly conversion of chlorophyll into non-fluorescent, colorless catabolites that can be safely stored in the vacuole. nih.gov Key enzymes in this pathway include chlorophyllase, which removes the phytol (B49457) tail from chlorophyll, Mg-dechelatase (encoded by STAY-GREEN genes), which removes the central magnesium ion, and pheophorbide a oxygenase, which opens the porphyrin ring. mdpi.comresearchgate.net

The interrelationship between protochlorophyllide turnover and chlorophyll degradation is primarily regulatory. To avoid a futile cycle of synthesis and degradation and to prevent the accumulation of multiple types of photosensitizers (both Pchlide and chlorophyll degradation intermediates), the biosynthetic pathway is downregulated as the catabolic pathway is upregulated during senescence. nih.gov This coordinated regulation is crucial for the orderly dismantling of the photosynthetic machinery and the remobilization of nutrients, such as nitrogen, from the senescing leaf to other parts of the plant. nih.gov

Furthermore, the phototoxicity of Pchlide provides a parallel to the dangers posed by chlorophyll degradation intermediates. In both scenarios, the plant must manage the levels of these molecules to prevent light-induced damage. The regulatory mechanisms that have evolved to control Pchlide levels, such as the feedback inhibition of ALA synthesis, are part of a broader cellular strategy to maintain tetrapyrrole homeostasis, which is also critical during the massive chlorophyll breakdown that occurs during senescence. wikipedia.org The accumulation of chlorophyll catabolites in mutants defective in the degradation pathway can lead to a lesion-mimic phenotype, a consequence of photooxidative stress that mirrors the effects of Pchlide overaccumulation. nih.govnih.gov This underscores the shared challenge of managing photosensitive tetrapyrroles and the interconnected nature of the regulatory networks governing their metabolism.

Advanced Research Methodologies and Analytical Approaches in Protochlorophyll Studies

Spectroscopic Characterization of Protochlorophyll(ide) and Associated Complexes

Spectroscopy is a powerful tool for investigating the electronic structure, dynamics, and environment of protochlorophyllide (B1199321). Various spectroscopic methods provide unique insights into the pigment itself and its catalytically active complexes.

Fluorescence Spectroscopy (e.g., Low-Temperature Fluorescence Techniques)

Fluorescence spectroscopy is a highly sensitive method for studying the different forms of protochlorophyllide that accumulate in dark-grown (etiolated) plants. nih.gov At cryogenic temperatures, typically 77 K (-196 °C), the spectral features are sharpened, allowing for the resolution of distinct Pchlide species that differ in their aggregation state and association with the POR enzyme. nih.gov

In etiolated leaves, low-temperature fluorescence emission spectra typically show two main bands: a short-wavelength form fluorescing around 631-633 nm and a long-wavelength, photoactive form with a maximum near 655 nm. nih.govacs.org The ratio of these peaks can vary significantly between different plant species. nih.gov The 631 nm peak is generally attributed to Pchlide that is not bound to the POR enzyme in a photoactive conformation, while the 655 nm peak arises from the ternary Pchlide-POR-NADPH complex, which is poised for photoconversion. nih.gov

Detailed analyses have identified a spectral heterogeneity with more than ten fluorescence emission components. nih.gov These forms are broadly categorized into:

Short-wavelength forms: With fluorescence maxima in the 625–646 nm range. acs.org

Long-wavelength forms: The primary photoactive forms with emission maxima between 652 and 657 nm. acs.org

Far-red forms: Minor components emitting in the 670–730 nm region. acs.org

The specific emission and excitation maxima can be used to characterize these different pools of Pchlide. For instance, studies on monovinyl (MV) and divinyl (DV) forms of Pchlide, both of which are substrates for POR, show subtle differences in their fluorescence spectra. At 77 K, MV Pchlide exhibits a fluorescence band at 631 nm, while DV Pchlide's maximum is slightly red-shifted to 632 nm. nih.gov The excitation spectra for these forms also differ, particularly in the Soret band region. nih.gov

Low-Temperature (77 K) Fluorescence Properties of Protochlorophyllide Forms

Pchlide Form/ComplexEmission Maxima (nm)Excitation Maxima (nm)Notes
Short-wavelength ("Free") Pchlide631 - 634~440Generally considered non-photoactive or less active. nih.govacs.org
Long-wavelength (Photoactive Complex)655 - 657~440, ~650The main photoactive Pchlide-POR-NADPH complex. nih.govacs.org
MV Pchlide (in vitro)631439, 450Monovinyl protochlorophyllide. nih.gov
DV Pchlide (in vitro)632445, 450 (shoulder at 457)Divinyl protochlorophyllide. nih.gov
Pchlide-POR-NADPH Intermediate (MV)685450An early intermediate trapped at low temperature. nih.gov
Pchlide-POR-NADPH Intermediate (DV)684450An early intermediate trapped at low temperature. nih.gov

Absorption Spectroscopy (In Vivo and In Vitro Applications)

Absorption spectroscopy provides fundamental information about the electronic transitions of Pchlide. In vitro, Pchlide dissolved in organic solvents displays characteristic absorption bands: the intense Soret band in the blue region of the spectrum and the less intense Qy band in the red region. The exact positions of these bands are solvent-dependent; for example, in methanol, Pchlide a has absorption maxima at 434 nm (Soret) and 629 nm (Qy).

In vivo and in reconstituted complexes, the absorption spectrum of Pchlide is modulated by its interaction with the POR enzyme and NADPH. A key finding is that the formation of the ternary Pchlide-POR-NADPH complex induces a significant red shift in the Qy absorption band by about 10 nm, from ~630 nm for free Pchlide to ~640 nm for the enzyme-bound substrate. This spectral shift is a hallmark of the formation of the photoactive complex.

Low-temperature absorption spectroscopy has been instrumental in trapping and characterizing the intermediates of the photoconversion reaction. Upon illumination of the ternary complex at cryogenic temperatures (e.g., 180 K), a series of intermediates can be observed with distinct absorption maxima, such as photoproducts absorbing at 677 nm and 698 nm, before the final formation of chlorophyllide.

Absorption Maxima of Protochlorophyllide and Catalytic Intermediates

SpeciesConditionSoret Band Maxima (nm)Qy Band Maxima (nm)
Pchlide aIn Methanol (in vitro)434629
MV Pchlide77 K (in vitro)422, 439629
DV Pchlide77 K (in vitro)429, 445630
Pchlide-POR-NADPH ComplexIn vivo / 180 K-~640
Reaction Intermediate 1Post-illumination at 180 K-677
Reaction Intermediate 2Post-illumination at 180 K-698
Final Product (Free Chlide)After warming-670

Time-Resolved and Ultrafast Spectroscopic Techniques (e.g., Femtosecond Transient Absorption)

The light-driven reduction of Pchlide is an extremely fast process, occurring on timescales of picoseconds to nanoseconds. Ultrafast spectroscopic techniques, such as femtosecond transient absorption (pump-probe) spectroscopy, are essential for resolving the primary photochemical events and subsequent reaction dynamics.

In these experiments, a short laser pulse (pump) initiates the reaction, and a second, delayed pulse (probe) monitors the resulting changes in absorption over time. Studies on the Pchlide-POR-NADPH complex have revealed that the catalytic mechanism involves distinct steps with specific time constants. Following photoexcitation with a femtosecond laser pulse, a rapid process with a time constant of approximately 3 ps is observed, which is followed by a slower, 400 ps step. These have been interpreted as representing a multi-dimensional reaction path involving both a concerted proton/hydride transfer and a sequential mechanism where hydride transfer is rate-limiting.

Studies on Pchlide in solution have also provided insight into its intrinsic photophysics. Upon excitation, a reactive pathway leads to the formation of an intramolecular charge transfer (ICT) state in about 25 ps, which then decays back to the ground state with a lifetime of ~200 ps. A separate, non-reactive pathway involves vibrational cooling and relaxation to the lowest excited singlet state (S₁) in about 3.5 ps. This S₁ state has a much longer lifetime of approximately 3.5 ns.

Ultrafast Timescales in Protochlorophyllide Photoconversion

ProcessTechniqueTime ConstantAssignment
Initial Catalytic StepFemtosecond Transient Absorption~3 psComponent of proton/hydride transfer in POR complex.
Vibrational CoolingTransient IR Spectroscopy~3.5 psRelaxation to the S₁ excited state (non-reactive path).
Charge Transfer State FormationTransient IR Spectroscopy~25 psFormation of an intermediate photoproduct (SICT).
Charge Transfer State DecayTransient IR Spectroscopy~200 psConversion of SICT back to the ground state.
Hydride TransferFemtosecond Transient Absorption~400 psRate-limiting hydride transfer in POR complex.
S₁ Excited State LifetimeTime-Resolved Fluorescence/Absorption~3.5 nsLifetime of the lowest excited singlet state.

Advanced Magnetic Resonance Spectroscopies (EPR, ENDOR, Stark Spectroscopy) for Catalytic Intermediates

Magnetic resonance techniques probe the environment of unpaired electrons and atomic nuclei, making them suitable for studying paramagnetic intermediates and the electronic structure of pigment-protein complexes.

Electron Paramagnetic Resonance (EPR) spectroscopy is used to detect species with unpaired electrons, such as radicals and triplet states. Time-resolved EPR has been crucial in providing direct evidence for the formation of a paramagnetic Pchlide triplet state upon photoexcitation. The existence of this triplet species, which is formed with a significant quantum yield, was previously inferred from transient absorption data but was directly confirmed by EPR, helping to clarify its potential role in the catalytic mechanism or in photoprotective pathways. EPR has also been successfully applied to the related light-independent (dark-operative) protochlorophyllide oxidoreductase (DPOR), where it was used to identify five distinct intermediates in the catalytic cycle by monitoring the redox state of the enzyme's [4Fe-4S] clusters.

Electron Nuclear Double Resonance (ENDOR) spectroscopy is a high-resolution extension of EPR that measures the hyperfine interactions between an unpaired electron and nearby magnetic nuclei. This provides precise information about the distances and orientations of atoms surrounding a paramagnetic center, yielding detailed structural insights. While a powerful tool for characterizing enzymatic intermediates, specific applications of ENDOR to the catalytic intermediates of the light-dependent POR have not been extensively reported.

Stark Spectroscopy measures the effect of an external electric field on a molecule's absorption or fluorescence spectrum. The resulting spectral shift (the Stark effect) is sensitive to changes in the molecule's dipole moment and polarizability upon electronic excitation. This technique is particularly useful for quantifying the degree of charge-transfer character in electronic transitions, which is relevant for understanding photochemical reaction mechanisms. While Stark spectroscopy has been applied to other chlorophyll-protein complexes to probe pigment-protein interactions, its application to characterize the catalytic intermediates of the Pchlide-POR complex is not yet a common approach.

Circular Dichroism Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information on the chirality of molecules and their environment. Although the Pchlide molecule itself is chiral, the CD signals observed in the Qy absorption region of Pchlide-POR complexes are primarily due to excitonic coupling between multiple Pchlide molecules arranged in a specific, chiral geometry within the complex.

CD spectroscopy has been a key technique for studying the aggregation state of the photoactive Pchlide-POR-NADPH complexes. Research has shown a direct correlation between the CD signal and the aggregation size: larger aggregates of the ternary complex exhibit a more red-shifted absorption maximum. This indicates that the specific arrangement and interaction of Pchlide molecules within these oligomers, which is crucial for their function, can be probed by CD.

Furthermore, CD spectroscopy in the far-UV region (190-250 nm) is used to determine the secondary structure of proteins. Studies on POR have utilized this technique to analyze the enzyme's folding, revealing a high content of α-helical structures.

Biochemical and Biophysical Characterization

Complementing spectroscopic studies, biochemical and biophysical methods are essential for understanding the enzyme's function, kinetics, substrate interactions, and structural dynamics.

Biochemical characterization of POR has focused on its enzyme kinetics and substrate specificity. Steady-state kinetic analyses have determined key parameters such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ). For POR from Synechocystis, the apparent Kₘ for Pchlide was calculated to be 8.6 µM, a value that agrees well with the dissociation constant (Kₐ) of 7.7 µM determined by fluorescence titration, indicating that the binding affinity closely reflects the substrate concentration needed for efficient catalysis.

Studies on substrate specificity have shown that POR can utilize both monovinyl (MV) and divinyl (DV) forms of Pchlide with similar efficiency. Kinetic characterization revealed that the Kₘ and Vₘₐₓ values for both substrates are comparable, suggesting that the enzyme does not discriminate significantly between them. This finding has important implications for the chlorophyll (B73375) biosynthetic pathway, indicating that the reduction of the C8-vinyl group can occur either before or after the POR-catalyzed reduction of the D-ring.

The catalytic cycle of POR has been dissected using a combination of kinetic and spectroscopic methods, particularly at low temperatures. The reaction proceeds through an initial light-dependent photochemical step followed by at least four distinct "dark" steps. These dark steps involve an ordered series of events: the release of the oxidized cofactor NADP⁺, the binding of a new reduced NADPH molecule, and finally, the release of the product, chlorophyllide.

Steady-State Kinetic Parameters for Protochlorophyllide Oxidoreductase (POR)

SubstrateKₘ (µM)Vₘₐₓ (µM·min⁻¹)Source Organism/Notes
Pchlide8.6-Synechocystis sp.
MV Pchlide1.36 ± 0.340.53 ± 0.05Recombinant enzyme.
DV Pchlide0.92 ± 0.330.61 ± 0.05Recombinant enzyme.

Biophysical studies have shed light on the structural organization of the Pchlide-POR complex. It is well-established that the formation of the photoactive complex involves the oligomerization of POR monomers. Pchlide binding triggers the assembly of POR into larger structures, and these aggregates are essential for catalytic activity. The main photoactive form of Pchlide in plants, which absorbs at 650 nm and fluoresces at 655 nm, is found in multimeric aggregates of POR dimers. Recent molecular dynamics simulations and mutagenesis studies have explored the specific amino acid residues within the POR active site that are critical for Pchlide binding, the stability of the complex, and the formation of these higher-order oligomers. This interplay between substrate binding, protein oligomerization, and catalytic function underscores the dynamic nature of the protochlorophyllide-enzyme complex.

Enzyme Activity Assays and Reconstitution Systems

The study of this compound metabolism heavily relies on in vitro systems to characterize the enzymes involved in its conversion. Enzyme activity assays are fundamental to determining the catalytic properties of enzymes like protochlorophyllide reductase. These assays typically monitor the conversion of protochlorophyllide to chlorophyllide, which can be measured spectrophotometrically by observing the shift in the absorption maximum. For the light-dependent protochlorophyllide oxidoreductase (LPOR), the assay mixture includes the enzyme, its substrates protochlorophyllide and NADPH, and is initiated by illumination. The activity is then quantified by the rate of chlorophyllide formation.

Reconstitution systems have been pivotal in understanding the function of multi-subunit enzymes, such as the light-independent (dark-operative) protochlorophyllide reductase. This enzyme, which is homologous to nitrogenase, consists of multiple subunits. Researchers have successfully reconstituted its activity by purifying the individual subunits and combining them in vitro. For instance, the light-independent protochlorophyllide reductase has been reconstituted from purified BchL and BchN-BchB subunits, demonstrating the functional interaction of these components in the catalytic cycle. wikipedia.org These systems allow for the detailed investigation of the roles of individual subunits and the cofactors required for catalysis.

Protein Purification and Functional Characterization

The isolation and purification of this compound-binding proteins are essential for their detailed biochemical and biophysical characterization. nih.gov Purification strategies often involve the extraction of etiolated plant tissues, where this compound accumulates, followed by various chromatographic techniques. nih.govmdpi.com A stable, soluble, and photoactive this compound(ide) complex has been successfully extracted from dark-grown barley leaves. nih.gov The purification process can include ammonium (B1175870) sulfate (B86663) precipitation and size-exclusion chromatography. nih.gov Once purified, the functional characterization of these proteins can be performed. This includes determining their pigment-binding stoichiometry, catalytic activity, and light-dependent conformational changes. For example, characterization of purified this compound(ide) complexes has revealed information about their absorption and fluorescence spectra, demonstrating a shift upon photoconversion to chlorophyll(ide). nih.gov

Functional characterization also extends to enzymes involved in the broader chlorophyll biosynthetic pathway that are related to this compound levels. For instance, the functional characterization of chlorophyll b reductase has been achieved through the analysis of mutant lines, revealing critical domains for its catalytic activity. nih.gov

Analysis of Subunit Structure and Aggregational States

Understanding the quaternary structure and aggregation state of this compound-protein complexes is crucial for comprehending their function in vivo. Gel filtration chromatography has been employed to estimate the molecular weight of photoactive this compound(ide) complexes, suggesting a molecular weight of around 63,000 for the complex from barley. nih.gov Spectrofluorometry on partially photoconverted preparations has provided insights into the subunit structure, with results indicating the presence of a single this compound(ide) molecule per active unit of the pigment complex. nih.gov

In etiolated plants, protochlorophyllide, NADPH, and light-dependent protochlorophyllide oxidoreductase form a ternary complex. Upon illumination, this complex catalyzes the reduction of protochlorophyllide to chlorophyllide. The state of aggregation of chlorophyll molecules is known to influence their spectral properties, and similar principles apply to this compound. nih.gov The formation of different spectral forms of protochlorophyllide in vivo is attributed to the aggregation and association with specific proteins, which is essential for efficient energy transfer and photoprotection.

Molecular Genetic and Genomic Approaches

Mutagenesis and Phenotypic Analysis of this compound-Related Mutants (e.g., FLU, PIF, cop1, porA-1)

Mutagenesis has been a powerful tool to dissect the regulation of this compound biosynthesis. The analysis of mutants with defects in this pathway often reveals a characteristic phenotype: the accumulation of protochlorophyllide in the dark. wikipedia.org When these mutants are exposed to light, the excess protochlorophyllide acts as a photosensitizer, generating reactive oxygen species that cause photobleaching and cell death. wikipedia.org

The FLUORESCENT (FLU) mutant of Arabidopsis thaliana is a classic example. The FLU protein is a negative regulator of chlorophyll biosynthesis. wikipedia.org In the dark, flu mutants accumulate high levels of protochlorophyllide, making them fluoresce red under blue light. wikipedia.org

PHYTOCHROME-INTERACTING FACTORs (PIFs) are also key regulators. Mutants such as pif1 and pif3 accumulate excessive protochlorophyllide in the dark and exhibit a photobleaching phenotype upon transfer to light. researchgate.net This indicates that PIFs play a role in repressing chlorophyll biosynthesis in the absence of light.

Other mutants like cop1 (CONSTITUTIVE PHOTOMORPHOGENIC 1) also show altered regulation of chlorophyll biosynthesis. While not directly in the chlorophyll synthesis pathway, COP1 is a central repressor of photomorphogenesis in the dark, and its mutation can indirectly affect protochlorophyllide levels. Similarly, mutants in the genes encoding light-dependent protochlorophyllide oxidoreductase, such as porA-1, can have altered protochlorophyllide to chlorophyllide conversion kinetics, affecting the greening process.

MutantGene FunctionPhenotype in DarknessPhenotype upon Illumination
FLU Negative regulator of chlorophyll biosynthesisAccumulates high levels of protochlorophyllide; fluoresces redPhotobleaching and cell death
PIF Repressor of chlorophyll biosynthesisAccumulates excess protochlorophyllidePhotobleaching and lethality
cop1 Repressor of photomorphogenesisConstitutive photomorphogenesisAltered greening response
porA-1 Light-dependent protochlorophyllide oxidoreductaseNormal protochlorophyllide levelsImpaired greening, especially in early development

Gene Cloning, Sequencing, and Expression Profiling (e.g., qRT-PCR, RNA-seq)

The identification and characterization of genes involved in this compound metabolism have been greatly advanced by gene cloning and sequencing techniques. The cloning and sequencing of the gene for protochlorophyllide reductase in oat, for example, provided the first insights into the primary structure of this key enzyme. nih.gov This involves creating a cDNA library from etiolated tissues, isolating putative clones, and sequencing them to deduce the amino acid sequence of the protein. nih.gov

Modern transcriptomic approaches like RNA sequencing (RNA-seq) and quantitative real-time PCR (qRT-PCR) are now widely used to study the expression profiles of genes related to this compound biosynthesis under different conditions. nih.govmdpi.com RNA-seq provides a comprehensive view of the transcriptome, allowing for the identification of differentially expressed genes in response to stimuli like light or in different mutant backgrounds. nih.govmdpi.com For instance, comparing the transcriptomes of wild-type and chlorophyll-deficient mutants can reveal upregulation or downregulation of genes in the chlorophyll biosynthesis pathway. nih.gov

qRT-PCR is a more targeted approach used to quantify the expression levels of specific genes with high sensitivity and accuracy. nih.govyoutube.com It is often used to validate the results obtained from RNA-seq experiments. nih.gov These techniques have been instrumental in understanding the transcriptional regulation of genes encoding enzymes like protochlorophyllide oxidoreductase and other components of the chlorophyll biosynthetic pathway in response to light and developmental cues.

Bioinformatics and Phylogenetic Analysis of Enzyme Evolution

Bioinformatics and phylogenetic analyses have provided significant insights into the evolutionary history of the enzymes involved in this compound biosynthesis. By comparing the sequences of these enzymes across different photosynthetic organisms, from bacteria to plants, researchers can reconstruct their evolutionary relationships.

Phylogenetic studies of light-dependent protochlorophyllide oxidoreductase (POR) have revealed its ancient origins and subsequent diversification in angiosperms, leading to multiple isoforms (e.g., POR A, B, and C) with potentially specialized functions. wikipedia.orgnih.gov Similarly, the dark-operative protochlorophyllide reductase shows a clear evolutionary link to nitrogenase, with its three subunits exhibiting significant sequence similarity to the three subunits of nitrogenase. wikipedia.org This suggests a shared evolutionary ancestry for these two important enzyme complexes.

Phylogenetic analysis of the broader (bacterio)chlorophyll biosynthetic pathway has been used to address fundamental questions about the evolution of photosynthesis itself. nih.govresearchgate.net By examining the evolutionary relationships of enzymes like the magnesium chelatase subunits and methyltransferases, scientists can infer the evolutionary trajectory of the entire pathway. researchgate.net These analyses suggest that the chlorophyll biosynthesis pathway evolved in a stepwise manner and that some enzymes may have been recruited from other metabolic pathways. biorxiv.org The study of gene evolution in this pathway has also been used to support the hypothesis of photosystem gene duplication rather than a merger of different photosystems at the origin of oxygenic photosynthesis. nih.govresearchgate.net

Co-expression Network Analysis of this compound-Related Genes

Co-expression network analysis is a powerful bioinformatic approach used to identify groups of genes that exhibit similar expression patterns across various conditions, tissues, or developmental stages. This methodology is predicated on the "guilt-by-association" principle, where genes that are co-expressed are often functionally related or part of the same biological pathway. nih.gov In the context of this compound biosynthesis, this technique allows researchers to move beyond studying single genes and instead analyze the entire transcriptional landscape associated with the pathway.

Weighted Gene Co-expression Network Analysis (WGCNA) is a widely used method that constructs gene networks based on the correlation of their expression levels. nih.govmdpi.com The analysis identifies "modules," which are clusters of highly interconnected genes. nih.govmdpi.com Each module can then be correlated with specific biological traits, such as the accumulation of protochlorophyllide or the development of etioplasts.

Research Findings: By applying WGCNA to transcriptome data from plants under different light conditions (e.g., dark-grown vs. light-exposed seedlings), researchers can identify modules of genes that are strongly associated with the etiolated state where protochlorophyllide accumulates. Analysis of these modules can reveal not only the known structural genes of the tetrapyrrole biosynthesis pathway but also novel transcription factors, regulatory proteins, and components of signaling pathways that coordinate this compound synthesis with other cellular processes, such as hormone signaling. mdpi.comnih.gov For instance, a module positively correlated with protochlorophyllide levels might contain genes for the enzymes converting glutamate (B1630785) to protoporphyrin IX, as well as transcription factors that are activated in the dark to regulate these genes. nih.govfrontiersin.org Hub genes, which are highly connected within these modules, are often identified as key regulators of the process. mdpi.com

Table 1: Steps in WGCNA for this compound-Related Gene Discovery
StepDescriptionObjective
1. Data Collection & Pre-processingGathering transcriptome data (e.g., RNA-seq) from plant tissues under relevant conditions (dark/light) and filtering for high-quality gene expression data.To prepare a robust dataset for network construction.
2. Network ConstructionCalculating a similarity matrix based on Pearson's correlation of gene expression. A soft-thresholding power is applied to create an adjacency matrix, emphasizing strong correlations. mdpi.comTo build a scale-free gene co-expression network.
3. Module DetectionIdentifying clusters of densely interconnected genes (modules) using hierarchical clustering. Each module is assigned a unique color for identification. nih.govmdpi.comTo group genes with similar expression patterns that are likely functionally related.
4. Module-Trait Relationship AnalysisCorrelating module eigengenes (the first principal component of a module) with physiological traits, such as protochlorophyllide concentration or etioplast size.To identify modules that are significantly associated with the biological process of interest.
5. Hub Gene Identification & ValidationIdentifying highly connected 'hub' genes within significant modules. These genes are considered key candidates for regulating the pathway. Subsequent functional analysis (e.g., mutant studies) is performed for validation.To pinpoint critical regulatory genes controlling this compound biosynthesis.

Microscopic and Imaging Techniques for Subcellular Structures

Understanding the biosynthesis of this compound is inseparable from the study of the subcellular structures where it occurs. In dark-grown angiosperms, protochlorophyllide accumulates in specialized plastids called etioplasts. wikipedia.org Advanced microscopic techniques are essential for visualizing the intricate three-dimensional architecture of these organelles and the dynamic changes they undergo upon illumination.

Electron Microscopy and Tomography of Etioplasts and Prolamellar Bodies

Electron microscopy (EM) has been fundamental in revealing the unique ultrastructure of etioplasts. The most prominent feature of an etioplast is the prolamellar body (PLB), a semi-crystalline, lattice-like structure composed of interconnected membrane tubules. frontiersin.orgresearchgate.net This structure is the primary site of the protochlorophyllide-oxidoreductase-NADPH-protochlorophyllide complex. frontiersin.org

Conventional transmission electron microscopy (TEM) provides two-dimensional images of thin sections of etioplasts, revealing the basic organization of the PLB. However, to understand its complex 3D geometry, electron tomography (ET) is employed. ET generates high-resolution 3D reconstructions from a series of 2D images taken at different tilt angles, offering a detailed view of the PLB's spatial organization. nih.govnih.gov

Research Findings: Early EM studies described the PLB as a paracrystalline lattice of repeating tetrahedral units. frontiersin.org More advanced ET studies, particularly those using cryofixation and high-pressure freezing to better preserve delicate cellular structures, have refined this model. biorxiv.orgresearchgate.net These techniques avoid the chemical fixation artifacts that can distort membrane organization. biorxiv.org

Recent tomographic analyses of Arabidopsis thaliana etioplasts have shown that the PLB tubules are arranged in a "zinc blende-type" lattice, similar to the arrangement of carbon atoms in a diamond. nih.govnih.govbiorxiv.org Upon exposure to light, this highly ordered structure undergoes a rapid and dramatic transformation. Within hours, the crystalline lattice of the PLB collapses, and the tubules reorganize to form the planar thylakoid sheets that will eventually develop into the grana stacks of a mature chloroplast. nih.govnih.gov Electron tomography has been crucial in visualizing this direct conversion, showing that PLB tubules merge to form pre-granal thylakoids without the involvement of vesicular intermediates. nih.gov

Table 2: Key Findings from Electron Microscopy of Etioplasts
TechniqueSample PreparationKey Structural FindingReference
Transmission Electron Microscopy (TEM)Chemical FixationIdentification of the prolamellar body (PLB) as a semi-crystalline tubular lattice continuous with prothylakoids. researchgate.net
Electron Tomography (ET)Cryofixation / High-Pressure FreezingRevealed the 3D structure of the PLB as a zinc blende-type lattice. nih.govbiorxiv.org
Scanning Transmission Electron Tomography (STET)High-Pressure FreezingAllowed for imaging of larger volumes, visualizing the collapse of the PLB lattice and its direct transformation into pre-granal thylakoid sheets upon illumination. nih.govnih.gov
Serial Block-Face Scanning Electron MicroscopyChemical FixationVisualized larger volumes encompassing entire etioplasts, correlating ultrastructural changes with proteomic and lipidomic data during de-etiolation. nih.gov

Isotopic Labeling and Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a quantitative technique used to determine the rates (fluxes) of intracellular metabolic pathways. nih.gov While metabolite concentrations provide a static snapshot, fluxes offer a dynamic view of cellular metabolism. MFA typically involves the use of stable isotope tracers, such as ¹³C or ¹⁵N, which are introduced into the biological system in a labeled precursor molecule. nih.gov As the organism metabolizes the precursor, the isotope label is incorporated into downstream intermediates and final products of the pathway. By measuring the isotopic labeling patterns in these metabolites, typically using mass spectrometry or NMR, researchers can mathematically deduce the relative contributions of different pathways to the production of a given compound. nih.govsemanticscholar.org

In the study of this compound biosynthesis, MFA can be used to quantify the flow of carbon and nitrogen atoms from primary metabolism into the tetrapyrrole pathway. For example, by feeding a plant ¹³C-labeled glutamate, one can track the incorporation of the ¹³C atoms into protochlorophyllide, thereby measuring the rate of its synthesis via the C5 pathway. nih.gov

Radiotracer Studies for Biosynthetic Pathway Elucidation

Before the widespread use of stable isotopes and mass spectrometry, radiotracer studies were the primary method for tracing metabolic pathways. snscourseware.org This technique involves feeding an organism a precursor molecule labeled with a radioactive isotope, such as ¹⁴C or ³H. The organism is allowed to metabolize the radiolabeled precursor for a specific period, after which intermediates and final products are extracted, separated (e.g., by chromatography), and analyzed for radioactivity. The presence of the radioisotope in a specific compound confirms that it is derived from the initial precursor. slideshare.net

Research Findings: Radiotracer experiments were instrumental in elucidating the fundamental steps of the chlorophyll biosynthetic pathway. By supplying plants or algae with ¹⁴C-labeled precursors like glycine (B1666218) and succinyl-CoA, and later 5-aminolevulinic acid (ALA), researchers were able to identify and sequence the intermediates leading to protochlorophyllide. snscourseware.org Sequential analysis, where the organism is exposed to a pulse of a radiolabeled compound (like ¹⁴CO₂) and metabolites are analyzed at short time intervals, helped establish the order of appearance of labeled intermediates, confirming the step-by-step construction of the tetrapyrrole macrocycle. slideshare.net These foundational studies confirmed that protoporphyrin IX is the last common intermediate for both hemes and chlorophylls (B1240455) and established the sequence of enzymatic steps leading from protoporphyrin IX to protochlorophyllide.

Future Research Directions and Emerging Questions in Protochlorophyll Biology

High-Resolution Structural Elucidation of Protochlorophyll-Enzyme Complexes

Understanding the precise three-dimensional structures of this compound (specifically protochlorophyllide (B1199321), its immediate precursor) bound to its key enzymes is paramount for deciphering their catalytic mechanisms and regulatory interactions. While some structural data exists for enzymes like protochlorophyllide oxidoreductase (POR) researchgate.netacs.orgnih.govdb-thueringen.decore.ac.uk, high-resolution insights into the active complexes, including substrate binding sites and cofactor interactions, are still lacking. Future research should focus on employing advanced techniques such as cryo-electron microscopy (cryo-EM) and X-ray crystallography to resolve these complexes at atomic or near-atomic resolution tcd.ienih.gov. Such detailed structural blueprints are essential for understanding how these enzymes catalyze the stereospecific reduction of protochlorophyllide and how they interact with cellular membranes and other protein partners nih.govcore.ac.ukscispace.comwhiterose.ac.ukfrontiersin.org. The elucidation of these structures will not only deepen our fundamental knowledge of chlorophyll (B73375) biosynthesis but may also inform strategies for bioengineering enhanced photosynthetic efficiency.

Comprehensive Systems-Level Understanding of Regulatory Networks and Environmental Adaptations

The biosynthesis and metabolism of this compound are tightly regulated by a complex interplay of genetic, post-transcriptional, and environmental factors. Current research has identified key enzymes and transcription factors involved, but a comprehensive, systems-level understanding of the entire regulatory network remains elusive nih.govnih.govnih.govresearchgate.net. Future investigations should adopt systems biology approaches, integrating omics data (genomics, transcriptomics, proteomics, metabolomics) with advanced computational modeling to map these intricate networks. Understanding how environmental cues, such as light intensity and quality, temperature, and nutrient availability, modulate this compound metabolism is crucial for plant adaptation mdpi.comeurekalert.orgnih.govmdpi.com. Emerging research questions revolve around identifying novel regulatory pathways, understanding the role of post-translational modifications (e.g., acetylation of PORA) in fine-tuning enzyme activity researchgate.net, and elucidating the mechanisms by which plants adapt their pigment synthesis to fluctuating environmental conditions.

Investigation of this compound Dynamics and Localization Using Advanced Imaging

The dynamic behavior and precise subcellular localization of this compound and its associated enzymes within plastids are critical for efficient chlorophyll synthesis and the assembly of photosynthetic machinery. While it is known that protochlorophyllide is converted to chlorophyllide by POR, questions persist regarding the real-time movement, assembly dynamics, and spatial organization of these complexes within etioplasts and developing chloroplasts researchgate.netresearchgate.net. Advanced imaging techniques, including live-cell fluorescence microscopy, Förster Resonance Energy Transfer (FRET), Fluorescence Recovery After Photobleaching (FRAP), and super-resolution microscopy, offer powerful tools to address these questions nih.gov. Future research should leverage these technologies to visualize the dynamic assembly of this compound-protein complexes, track the trafficking of intermediates, and understand how these processes are integrated with membrane biogenesis and plastid development. Unanswered questions include the precise localization of POR isoforms and their dynamic interactions with lipids and other proteins within the prolamellar bodies and thylakoid membranes core.ac.ukfrontiersin.orgnih.gov.

Deeper Exploration of Evolutionary Trajectories and Functional Diversification of this compound Enzymes

The evolution of chlorophyll biosynthesis pathways, particularly the enzymes involved in protochlorophyllide reduction, offers insights into plant adaptation and diversification. Protochlorophyllide oxidoreductase (POR) has undergone gene duplications in angiosperms, leading to multiple isoforms with potentially specialized functions db-thueringen.denih.govoup.comresearchgate.net. Comparative genomics, phylogenetics, and ancestral sequence reconstruction are essential tools for tracing the evolutionary history of these enzymes, understanding their origin, and identifying the selective pressures that drove their functional diversification researchgate.netnih.govoup.comsemanticscholar.orgmsu.rud-nb.infonih.gov. Future research should focus on elucidating the specific roles of different POR isoforms in various plant lineages and their adaptation to diverse light environments. Investigating how variations in enzyme structure and regulation contribute to functional divergence and evolutionary success will be key to understanding the broader evolutionary dynamics of photosynthetic pigment metabolism.

Q & A

Q. What experimental models are most effective for studying protochlorophyll biosynthesis in vitro?

A cell-free system derived from etiolated cucumber (Cucumis sativus) cotyledons has been widely used to investigate this compound biosynthesis. This model requires tris-sucrose buffer (pH 7.7) and specific cofactors: oxygen, reduced glutathione (GSH), methyl alcohol, Mg²⁺, inorganic phosphate, and NAD⁺ for protochlorophyllide ester synthesis, with additional ATP and CoA for protochlorophyllide formation . Researchers must monitor etioplast integrity during incubation, as structural disorganization can disrupt enzyme activity and cofactor availability .

Q. How do spectral properties of this compound inform its structural characterization?

Absorption spectroscopy in the red region (530–700 nm) is critical for distinguishing protochlorophyllide 650 and protochlorophyllide 636, which differ in their photoconversion efficiency. Virgin (1975) established that this compound 650 exhibits a peak at 650 nm under dark conditions, while this compound 636 shifts to 636 nm upon irradiation . Recent computational studies using semi-empirical PPP (Pariser-Parr-Pople) methods have modeled π-electron transitions in this compound a, aligning theoretical predictions with experimental CD (circular dichroism) and MCD (magnetic circular dichroism) spectra .

Q. What role do etioplasts play in this compound accumulation?

Etioplasts isolated from dark-grown seedlings are the primary sites of this compound biosynthesis. Studies using Arabidopsis mutants reveal that etioplast membranes must remain intact to retain enzymes like protochlorophyllide oxidoreductase (POR). Disruption of membrane integrity during homogenization reduces Mg-protoporphyrin monoester conversion rates by 40–60% . Stabilizing agents (e.g., sucrose gradients) and cofactors (e.g., ATP) are essential for maintaining enzymatic activity in isolated etioplasts .

Advanced Research Questions

Q. How can researchers resolve contradictions in proposed this compound biosynthetic pathways?

Two competing hypotheses exist: (1) parallel pathways for protochlorophyllide (divinyl branch) and protochlorophyllide ester (monovinyl branch) vs. (2) a single pathway regulated by substrate channeling. To address this, combine isotopic labeling (e.g., ¹⁴C-ALA) with kinetic analysis of intermediate pools in cell-free systems. For example, Rebeiz et al. (1970) demonstrated simultaneous labeling of both this compound components, supporting parallel synthesis . Mutant studies (e.g., por mutants) and enzyme inhibition assays (e.g., chelators for Mg²⁺) can further validate pathway bifurcation .

Q. What methodological challenges arise when quantifying this compound in stressed plants?

Under heat stress, this compound synthesis is blocked at the porphobilinogen (PBG)-to-uroporphyrinogen III step, leading to PBG accumulation and this compound depletion . To quantify this, use HPLC coupled with fluorescence detection to separate precursors (ALA, PBG) and this compound isoforms. However, photodegradation during extraction requires dark-room conditions and rapid freezing in liquid N₂. Brouers & Michel-Wolwertz (1983) revised molar extinction coefficients for this compound(ide) to improve accuracy in spectrophotometric assays .

Q. How does the PIF1 gene regulate this compound homeostasis during seedling emergence?

The PIF1 gene in Arabidopsis negatively regulates this compound accumulation in dark-germinated seedlings. Mutant studies show 2× higher this compound levels in pif1 mutants compared to wild-type, indicating phytochrome-mediated suppression . Methodologically, combine qRT-PCR (to monitor PIF1 expression) with chlorophyll fluorescence imaging to correlate gene activity with this compound-to-chlorophyll conversion kinetics during de-etiolation.

Q. What in silico tools are available to model this compound-protein interactions?

Homology modeling of POR (protochlorophyllide oxidoreductase) using templates like Synechocystis POR has identified catalytic residues (e.g., Tyr-275, Lys-307) critical for NADPH binding . Molecular dynamics simulations can predict how POR conformational changes facilitate protochlorophyllide photoconversion. For spectral modeling, SCMO-PPP (self-consistent molecular orbital-PPP) methods replicate absorption bands of this compound a with <5% deviation from experimental data .

Methodological Recommendations

  • Experimental Design : Use etiolated tissues (e.g., cucumber cotyledons) for high this compound yield. Optimize homogenization buffers to preserve etioplast integrity .
  • Data Interpretation : Cross-validate spectrophotometric data with HPLC to account for isoform overlaps (e.g., protochlorophyllide vs. ester) .
  • Contradiction Management : When pathway models conflict, employ genetic knockout lines (e.g., Arabidopsis mutants) to isolate enzymatic steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.